molecular formula C4H4N2O4S B1398039 2-Hydroxypyrimidine-5-sulfonic acid CAS No. 40828-51-1

2-Hydroxypyrimidine-5-sulfonic acid

Cat. No.: B1398039
CAS No.: 40828-51-1
M. Wt: 176.15 g/mol
InChI Key: NYYIKTWQMCFMMT-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidine-5-sulfonic acid is a useful research compound. Its molecular formula is C4H4N2O4S and its molecular weight is 176.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxypyrimidine-5-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxypyrimidine-5-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-1H-pyrimidine-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4S/c7-4-5-1-3(2-6-4)11(8,9)10/h1-2H,(H,5,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYIKTWQMCFMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733456
Record name 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40828-51-1
Record name 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydroxypyrimidine-5-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxypyrimidine-5-sulfonic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis, while not extensively documented in publicly available literature, can be achieved through a robust and logical synthetic pathway. This guide provides a detailed exploration of the most plausible synthetic route: the direct electrophilic sulfonation of 2-hydroxypyrimidine. Drawing upon established principles of aromatic chemistry and analogous reactions, this document offers a comprehensive protocol, discusses the underlying reaction mechanisms, and presents the necessary data for successful synthesis and characterization.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. The introduction of a sulfonic acid group at the 5-position of the 2-hydroxypyrimidine scaffold can significantly alter the molecule's physicochemical properties, such as its acidity, solubility, and potential for intermolecular interactions. These modifications can be leveraged in drug design to enhance pharmacokinetic profiles or to create novel building blocks for combinatorial chemistry.

Proposed Synthetic Pathway: Direct Electrophilic Sulfonation

The most direct and scientifically sound approach to the synthesis of 2-Hydroxypyrimidine-5-sulfonic acid is the direct sulfonation of commercially available 2-hydroxypyrimidine. This method is predicated on the principles of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Mechanistic Rationale

The pyrimidine ring is generally considered an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack. However, the presence of an electron-donating group, such as a hydroxyl group at the 2-position, can significantly activate the ring for electrophilic substitution.[1] The hydroxyl group, through its +M (mesomeric) effect, increases the electron density at the ortho and para positions. In the case of 2-hydroxypyrimidine, the C-5 position is para to the hydroxyl group, making it the most favorable site for electrophilic attack.

The sulfonation reaction proceeds via the generation of a potent electrophile, sulfur trioxide (SO₃), or a related species, which then attacks the electron-rich C-5 position of the pyrimidine ring. This is followed by the restoration of aromaticity through the loss of a proton.

Experimental Protocol: Synthesis of 2-Hydroxypyrimidine-5-sulfonic Acid

This protocol is based on established procedures for the sulfonation of analogous heterocyclic compounds, particularly the successful sulfonation of 2-thiouracil.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Hydroxypyrimidine≥98%Commercially Available
Chlorosulfonic Acid≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Deionized Water-In-house
Ice-In-house
Step-by-Step Methodology

Step 1: Formation of 2-Hydroxypyrimidine-5-sulfonyl Chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), place 2-hydroxypyrimidine (1 equivalent).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to dissolve or suspend the 2-hydroxypyrimidine.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Isolation of 2-Hydroxypyrimidine-5-sulfonyl Chloride (Intermediate)

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate.

  • Filter the resulting solid precipitate under vacuum and wash with cold deionized water to remove any remaining acid.

  • The crude 2-hydroxypyrimidine-5-sulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent if necessary.

Step 3: Hydrolysis to 2-Hydroxypyrimidine-5-sulfonic Acid

  • Transfer the crude 2-hydroxypyrimidine-5-sulfonyl chloride to a round-bottom flask.

  • Add a sufficient amount of deionized water and heat the mixture to reflux. The hydrolysis of the sulfonyl chloride to the sulfonic acid will occur. The progress of the hydrolysis can be monitored by TLC or by the disappearance of the water-insoluble sulfonyl chloride.

  • After the hydrolysis is complete (typically 1-2 hours of reflux), cool the solution to room temperature.

  • If any unreacted starting material or impurities are present, they can be removed by filtration.

  • The aqueous solution of 2-hydroxypyrimidine-5-sulfonic acid can be concentrated under reduced pressure to yield the solid product. The product can be further purified by recrystallization from water or a water/ethanol mixture.

Process Visualization

SynthesisWorkflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Quenching & Isolation cluster_step3 Step 3: Hydrolysis & Purification Start 2-Hydroxypyrimidine in DCM Add_Chlorosulfonic Add Chlorosulfonic Acid (0-5 °C) Start->Add_Chlorosulfonic Reflux Reflux (40 °C, 2-4h) Add_Chlorosulfonic->Reflux Quench Pour onto Ice Reflux->Quench Filter Filter & Wash Quench->Filter Intermediate 2-Hydroxypyrimidine-5-sulfonyl Chloride Filter->Intermediate Hydrolysis Reflux in Water (1-2h) Intermediate->Hydrolysis Concentrate Concentrate Hydrolysis->Concentrate Purify Recrystallize Concentrate->Purify Product 2-Hydroxypyrimidine-5-sulfonic Acid Purify->Product

Figure 1: A workflow diagram illustrating the key stages in the synthesis of 2-Hydroxypyrimidine-5-sulfonic acid.

Chemical Transformation Overview

Chemical_Transformation cluster_reactants Reactants cluster_product Product 2HP ClSO3H ClSO₃H Product ClSO3H->Product 1) DCM, Reflux 2) H₂O, Reflux

Figure 2: A conceptual diagram of the overall chemical transformation from 2-hydroxypyrimidine to 2-hydroxypyrimidine-5-sulfonic acid.

Conclusion and Future Perspectives

The synthesis of 2-Hydroxypyrimidine-5-sulfonic acid via direct electrophilic sulfonation of 2-hydroxypyrimidine presents a feasible and scalable route to this valuable compound. The protocol outlined in this guide, based on sound chemical principles and analogous transformations, provides a solid foundation for its successful preparation in a laboratory setting. Further optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may lead to improved yields and purity. The availability of this building block opens up new avenues for the development of novel pyrimidine-based derivatives with potential applications in drug discovery and materials science.

References

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. 2021 , 26(1), 13. [Link]

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules. 2023 , 28(5), 2185. [Link]

Sources

A Spectroscopic Guide to 2-Hydroxypyrimidine-5-sulfonic Acid: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 3, 2026 – In the intricate landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 2-Hydroxypyrimidine-5-sulfonic acid, a molecule of significant interest due to its potential applications stemming from the functionalities of the pyrimidine core and the sulfonic acid group, presents a unique spectroscopic profile. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Hydroxypyrimidine-5-sulfonic acid, offering a foundational resource for researchers in drug development and chemical synthesis.

Introduction: The Structural Significance of 2-Hydroxypyrimidine-5-sulfonic Acid

2-Hydroxypyrimidine-5-sulfonic acid incorporates two key functional groups onto a heterocyclic aromatic scaffold. The pyrimidine ring is a fundamental component of nucleobases, rendering its derivatives crucial in medicinal chemistry. The sulfonic acid group, a strong acid, imparts increased water solubility and the potential for unique intermolecular interactions. A critical aspect of the 2-hydroxypyrimidine moiety is its existence in a tautomeric equilibrium with 2(1H)-pyrimidinone. This equilibrium is influenced by the solvent and solid-state packing, significantly impacting the observed spectroscopic data. This guide will consider both tautomeric forms in the interpretation of the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is an unparalleled tool for determining the detailed connectivity and chemical environment of atoms within a molecule. For 2-Hydroxypyrimidine-5-sulfonic acid, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of 2-Hydroxypyrimidine-5-sulfonic acid is expected to be relatively simple, with distinct signals for the protons on the pyrimidine ring. The chemical shifts are influenced by the electronic effects of the hydroxyl (or keto) and sulfonic acid groups.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-48.5 - 8.8Doublet~2-3Deshielded due to the adjacent electron-withdrawing nitrogen and the sulfonic acid group.
H-68.7 - 9.0Doublet~2-3Deshielded by the adjacent nitrogen and influenced by the tautomeric form at position 2.
OH/NH10.0 - 13.0Broad Singlet-The chemical shift of the exchangeable proton is highly dependent on the solvent, concentration, and temperature. In the keto tautomer, this would be an N-H proton.
SO₃H10.0 - 14.0Broad Singlet-The sulfonic acid proton is also exchangeable and its chemical shift is highly variable.

Causality in Experimental Choices: The choice of solvent is critical for ¹H NMR analysis. Aprotic polar solvents like DMSO-d₆ are often preferred for compounds containing acidic protons as they slow down the exchange rate, allowing for the observation of the OH/NH and SO₃H protons. In protic solvents like D₂O, these signals would likely exchange with the solvent and not be observed.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, with their chemical shifts being highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2160 - 165In the keto tautomer, this carbonyl carbon will be significantly downfield. In the enol form, it will be deshielded by the hydroxyl group and adjacent nitrogens.
C-4150 - 155Deshielded by the adjacent nitrogen and the sulfonic acid group.
C-5120 - 125The carbon directly attached to the electron-withdrawing sulfonic acid group will be shifted downfield.[1]
C-6155 - 160Deshielded by the adjacent nitrogen.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibrational ModeRationale
3400 - 3200O-H / N-H stretchA broad band indicating the presence of the hydroxyl group in the enol tautomer or the N-H group in the keto tautomer. Hydrogen bonding will broaden this peak.
3100 - 3000Aromatic C-H stretchCharacteristic of protons on the pyrimidine ring.
1700 - 1650C=O stretchA strong absorption in this region would be a clear indicator of the presence of the 2(1H)-pyrimidinone tautomer.[2]
1650 - 1550C=N and C=C ring stretchesMultiple bands are expected in this region, characteristic of the pyrimidine ring.[2][3]
1250 - 1150S=O stretch (asymmetric)A strong and characteristic absorption for the sulfonic acid group.
1080 - 1030S=O stretch (symmetric)Another strong and characteristic absorption for the sulfonic acid group.
~1000C-S stretchA weaker absorption indicating the bond between the pyrimidine ring and the sulfur atom.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Diagram: FT-IR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample ATR_Crystal Place on ATR Crystal Sample->ATR_Crystal FTIR_Spectrometer FT-IR Spectrometer ATR_Crystal->FTIR_Spectrometer Analyze Acquire_Spectrum Record Spectrum (4000-400 cm⁻¹) FTIR_Spectrometer->Acquire_Spectrum Correction Background Subtraction Acquire_Spectrum->Correction Background_Scan Acquire Background Background_Scan->Correction Final_Spectrum Final IR Spectrum Correction->Final_Spectrum

Caption: Workflow for obtaining an FT-IR spectrum using the ATR technique.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The expected molecular weight of 2-Hydroxypyrimidine-5-sulfonic acid (C₄H₄N₂O₄S) is 176.15 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 177.16. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 175.14.

  • Key Fragmentation Pathways:

    • Loss of SO₃: A characteristic fragmentation for sulfonic acids is the loss of sulfur trioxide (SO₃, 80 Da), which would result in a fragment corresponding to 2-hydroxypyrimidine at m/z 96.

    • Loss of HSO₃: Loss of the sulfonic acid group as a radical (HSO₃•, 81 Da) could also be observed.

    • Pyrimidine Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring would lead to smaller fragments, although the pyrimidine ring itself is relatively stable.[4]

Diagram: Predicted ESI-MS Fragmentation

MS_Fragmentation Parent_Ion [M+H]⁺ m/z 177 Loss_SO3 Loss of SO₃ (-80 Da) Parent_Ion->Loss_SO3 Fragment_1 [C₄H₅N₂O]⁺ m/z 97 Loss_SO3->Fragment_1

Caption: A primary predicted fragmentation pathway for 2-Hydroxypyrimidine-5-sulfonic acid in positive-ion ESI-MS.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of 2-Hydroxypyrimidine-5-sulfonic acid. While direct experimental data is not yet widely published, the predictive analysis based on the well-understood spectroscopic behavior of its constituent functional groups offers a robust framework for researchers. The key takeaways are the influence of tautomerism on the NMR and IR spectra, the characteristic vibrational bands of the sulfonic acid group in the IR spectrum, and the expected fragmentation pattern in the mass spectrum. This guide serves as a valuable resource for anticipating and interpreting the spectroscopic data of this and related compounds, thereby accelerating research and development in its potential applications.

References

  • Zhang, Z., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • Solid-State 13C NMR Analysis of Sulfonated Polystyrene. (n.d.). AUREMN. Available at: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Tautomerism of 2-Hydroxypyrimidine-5-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is a phenomenon of profound significance in contemporary drug discovery and development. The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive exploration of the tautomerism of 2-hydroxypyrimidine-5-sulfonic acid, a molecule of interest due to the prevalence of the pyrimidine scaffold in a vast array of bioactive compounds. While direct experimental data for this specific molecule is limited, this guide synthesizes foundational principles, theoretical predictions, and experimental data from analogous compounds to present a robust framework for its study. We delve into the structural nuances of its potential tautomers, the anticipated influence of the strongly electron-withdrawing sulfonic acid moiety, and detailed protocols for its synthesis and characterization. This document is intended to serve as an authoritative resource for researchers investigating the chemical biology of pyrimidine derivatives and for drug development professionals seeking to understand and control the tautomeric behavior of lead compounds.

Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with pyrimidine derivatives being particularly prominent in a wide range of therapeutics. The phenomenon of tautomerism in these systems is not a mere chemical curiosity but a critical determinant of molecular behavior. For molecules like 2-hydroxypyrimidine, the potential for prototropic tautomerism gives rise to an equilibrium between the enol (hydroxy) and keto (pyrimidinone) forms.

The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, pH, and temperature, as well as the electronic nature of substituents on the pyrimidine ring. Understanding and controlling this equilibrium is paramount in drug design, as different tautomers can exhibit distinct biological activities and metabolic fates. This guide focuses specifically on 2-hydroxypyrimidine-5-sulfonic acid, a derivative whose tautomeric landscape is predicted to be significantly influenced by the presence of the sulfonic acid group at the C5 position.

Structural Landscape: The Tautomers of 2-Hydroxypyrimidine-5-sulfonic Acid

The primary tautomeric equilibrium for 2-hydroxypyrimidine-5-sulfonic acid involves the interconversion between the hydroxy and keto forms.

  • 2-Hydroxypyrimidine-5-sulfonic acid (Enol form): In this tautomer, the proton resides on the exocyclic oxygen atom, resulting in a hydroxyl group at the C2 position. The pyrimidine ring retains its aromatic character.

  • 1H-Pyrimidin-2-one-5-sulfonic acid (Keto form): Here, the proton has migrated to the N1 position of the pyrimidine ring, leading to the formation of a carbonyl group at C2. This tautomer is often referred to as a pyrimidinone.

The presence of the sulfonic acid group (-SO₃H) introduces further complexity. As a strong acid, it will exist predominantly in its deprotonated sulfonate form (-SO₃⁻) in aqueous solutions and polar aprotic solvents, potentially influencing the tautomeric equilibrium through intramolecular interactions and by altering the overall electronic distribution within the molecule.

tautomerism enol 2-Hydroxypyrimidine-5-sulfonic acid (Enol Form) keto 1H-Pyrimidin-2-one-5-sulfonic acid (Keto Form) enol->keto Proton Transfer

Caption: Tautomeric equilibrium of 2-hydroxypyrimidine-5-sulfonic acid.

The Decisive Influence of the Sulfonic Acid Substituent

The electronic character of substituents on the pyrimidine ring plays a pivotal role in determining the position of the tautomeric equilibrium. The sulfonic acid group is a potent electron-withdrawing group, a property that is expected to profoundly impact the relative stability of the enol and keto tautomers.

Electron-withdrawing groups generally favor the keto form in keto-enol tautomerism.[1] This is because they can stabilize the partial negative charge on the oxygen atom of the carbonyl group in the keto tautomer through inductive and resonance effects. In the case of 2-hydroxypyrimidine-5-sulfonic acid, the -SO₃H group at the C5 position will withdraw electron density from the pyrimidine ring, thereby increasing the acidity of the N1-H proton in the keto form and stabilizing the pyrimidinone structure.

Furthermore, the high polarity of the sulfonic acid group will lead to strong solvation by polar solvents. As has been extensively documented for the parent 2-hydroxypyridine/2-pyridone system, polar solvents preferentially stabilize the more polar keto tautomer.[2] Therefore, it is strongly predicted that in polar solvents such as water, DMSO, and methanol, the equilibrium for 2-hydroxypyrimidine-5-sulfonic acid will overwhelmingly favor the 1H-pyrimidin-2-one-5-sulfonic acid tautomer.

Synthetic Pathways to 2-Hydroxypyrimidine-5-sulfonic Acid

synthesis start 2-Chloropyrimidine intermediate 2-Chloropyrimidine-5-sulfonic acid start->intermediate Sulfonation (e.g., fuming H₂SO₄) product 2-Hydroxypyrimidine-5-sulfonic acid intermediate->product Hydrolysis (e.g., aq. NaOH, then acidify)

Caption: Proposed synthetic route to 2-hydroxypyrimidine-5-sulfonic acid.

Experimental Protocol: Proposed Synthesis

Step 1: Sulfonation of 2-Chloropyrimidine

  • To a stirred, cooled (0-5 °C) solution of fuming sulfuric acid (e.g., 20% SO₃), add 2-chloropyrimidine portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloropyrimidine-5-sulfonic acid.

Step 2: Hydrolysis of 2-Chloropyrimidine-5-sulfonic acid

  • Dissolve the 2-chloropyrimidine-5-sulfonic acid from the previous step in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • Collect the resulting precipitate by filtration, wash with a small amount of cold water, and dry to afford 2-hydroxypyrimidine-5-sulfonic acid.

Experimental Characterization of Tautomerism

A multi-pronged approach employing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium of 2-hydroxypyrimidine-5-sulfonic acid in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric forms in solution.[8] Key diagnostic signals in the ¹H and ¹³C NMR spectra can differentiate between the enol and keto tautomers.

Expected NMR Signatures:

TautomerKey ¹H NMR Signals (in DMSO-d₆)Key ¹³C NMR Signals (in DMSO-d₆)
Enol Form - OH proton (broad singlet, chemical shift dependent on concentration and temperature) - Aromatic CH protons- C2 carbon bearing the -OH group (typically in the range of 160-170 ppm)
Keto Form - N1-H proton (broad singlet, typically downfield, >10 ppm)[8] - Olefinic CH protons- C2 carbonyl carbon (typically downfield, >170 ppm)
Experimental Protocol: NMR Analysis
  • Prepare solutions of 2-hydroxypyrimidine-5-sulfonic acid in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, D₂O, CD₃OD, and a less polar solvent if solubility permits).

  • Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

  • To confirm the assignment of exchangeable protons (OH and NH), add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum; the signals corresponding to these protons will broaden or disappear.

  • For quantitative analysis of the tautomeric ratio, integrate the signals corresponding to unique protons of each tautomer. The ratio of the integrals will provide the relative concentrations of the two forms.

nmr_workflow sample Prepare solutions in various deuterated solvents acquire Acquire ¹H and ¹³C NMR spectra sample->acquire d2o_exchange Perform D₂O exchange experiment acquire->d2o_exchange integrate Integrate diagnostic signals acquire->integrate ratio Determine tautomeric ratio integrate->ratio

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[9][10][11] The aromatic enol form is expected to have a different λ_max_ compared to the conjugated but non-aromatic (in the pyrimidine ring) keto form.

Experimental Protocol: UV-Vis Analysis
  • Prepare dilute solutions of 2-hydroxypyrimidine-5-sulfonic acid in a series of solvents of varying polarity (e.g., water, ethanol, acetonitrile, dioxane).

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Analyze the changes in the absorption maxima (λ_max_) and molar absorptivity as a function of solvent polarity.

  • By comparing the spectra to those of "locked" analogues (e.g., N-methylated for the keto form and O-methylated for the enol form), the contributions of each tautomer to the observed spectrum can be deconvoluted, allowing for the determination of the equilibrium constant in each solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[12][13][14][15][16] Based on the principles of hydrogen bonding and crystal packing, it is highly probable that 2-hydroxypyrimidine-5-sulfonic acid will crystallize in the more polar keto (pyrimidinone) form to maximize intermolecular hydrogen bonding interactions.

Experimental Protocol: X-ray Crystallography
  • Grow single crystals of 2-hydroxypyrimidine-5-sulfonic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., water, ethanol, or a mixture).[12][15]

  • Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to determine the precise atomic positions.

  • The location of the hydrogen atom (on N1 or the exocyclic oxygen) will unequivocally identify the tautomer present in the crystal lattice.

Computational Chemistry: Predicting Tautomeric Stability

In the absence of direct experimental data, and to complement experimental findings, computational chemistry offers a powerful means to predict the relative stabilities of tautomers.[17][18][19][20][21] Density Functional Theory (DFT) calculations are a common and effective method for this purpose.

Computational Protocol: DFT Calculations
  • Build the 3D structures of both the enol and keto tautomers of 2-hydroxypyrimidine-5-sulfonic acid using a molecular modeling software package.

  • Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum solvation model such as the Polarizable Continuum Model, PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • The relative energies of the tautomers, including zero-point vibrational energy corrections, will indicate the more stable form in each environment.

  • The calculated vibrational frequencies can be compared with experimental IR spectra to further validate the computational model.

Conclusion: An Integrated Approach to Understanding Tautomerism

The tautomerism of 2-hydroxypyrimidine-5-sulfonic acid presents a fascinating case study in the interplay of substituent effects and solvent interactions in governing molecular structure and properties. While direct experimental elucidation remains a goal for future research, a comprehensive understanding can be achieved through a synergistic approach that combines the predictive power of computational chemistry with the definitive insights from spectroscopic and crystallographic techniques. The protocols and theoretical framework presented in this guide provide a robust roadmap for researchers to investigate this and related systems, ultimately contributing to the rational design of novel therapeutics with optimized properties and efficacy.

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The Advent and Advancement of Pyrimidine Sulfonic Acids: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the historical archives of organic chemistry reveals the compelling narrative of pyrimidine sulfonic acids—a class of compounds that, while not always in the limelight, has steadily carved a niche in the landscape of medicinal chemistry. This technical guide illuminates the discovery, historical synthetic evolution, and burgeoning therapeutic applications of these fascinating molecules, offering researchers, scientists, and drug development professionals a comprehensive understanding of their significance.

Early Foundations: The Genesis of Pyrimidine Chemistry

The story of pyrimidine sulfonic acids is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with pioneering work by chemists such as Grimaux, who first synthesized barbituric acid in 1879, and Pinner, who in 1884 developed methods for creating pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner is also credited with coining the term "pyrimidin" in 1885.[1] The parent pyrimidine compound was later synthesized by Gabriel and Colman in 1900.[1] These foundational discoveries set the stage for the exploration of a vast chemical space, including the introduction of various functional groups onto the pyrimidine core.

The Emergence of Pyrimidine Sulfonic Acids: A Mid-20th Century Milestone

While the early focus of pyrimidine chemistry was on derivatives like barbiturates, the mid-20th century saw an expansion into other functionalized pyrimidines. A pivotal moment in the history of pyrimidine sulfonic acids is the documented synthesis of 2-amino-5-pyrimidinesulfonic acid in a 1963 publication in the Journal of Medicinal Chemistry.[2] This marks a significant, verifiable entry point into the synthesis of pyrimidines bearing a sulfonic acid moiety.

The 1963 Synthesis of 2-Amino-5-pyrimidinesulfonic Acid: A Detailed Protocol

The synthesis of 2-amino-5-pyrimidinesulfonic acid, as reported, involved the direct sulfonation of 2-aminopyrimidine. This electrophilic aromatic substitution reaction highlights the reactivity of the pyrimidine ring, particularly when activated by an electron-donating group like an amino substituent.

Experimental Protocol: Direct Sulfonation of 2-Aminopyrimidine

  • Reactants: 2-Aminopyrimidine, Fuming Sulfuric Acid (Oleum).

  • Procedure:

    • 2-Aminopyrimidine is gradually added to a stirred, cooled solution of fuming sulfuric acid. The temperature is carefully controlled to prevent runaway reactions and degradation of the starting material.

    • The reaction mixture is then heated to a specific temperature and maintained for a set duration to drive the sulfonation to completion.

    • Upon cooling, the reaction mixture is carefully poured onto ice to precipitate the product.

    • The crude 2-amino-5-pyrimidinesulfonic acid is then isolated by filtration, washed, and can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Fuming Sulfuric Acid (Oleum): The choice of oleum as the sulfonating agent is crucial. The pyrimidine ring is an electron-deficient heterocycle, making electrophilic substitution challenging compared to benzene. Oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid, provides a high concentration of the active electrophile (SO₃ or protonated SO₃), which is necessary to overcome the ring's inherent lack of reactivity.

  • Amino Group Activation: The presence of the amino group at the 2-position is key to the success of this reaction. As an electron-donating group, it activates the pyrimidine ring towards electrophilic attack and directs the incoming sulfonic acid group primarily to the 5-position.

Direct sulfonation of 2-aminopyrimidine.

Evolution of Synthetic Methodologies

Following the initial discoveries, the synthetic repertoire for pyrimidine sulfonic acids and their derivatives has expanded, offering alternative and often milder routes.

From Halopyrimidines to Sulfonic Acids

An alternative to direct sulfonation involves the conversion of a halogenated pyrimidine to the corresponding sulfonic acid. This nucleophilic substitution pathway offers a different strategic approach. For instance, a 5-halopyrimidine can be reacted with a sulfite salt to introduce the sulfonic acid group.

Synthesis of pyrimidine sulfonic acid from a halopyrimidine.
Modern Approaches: Pyrimidine Sulfonate Esters and Sulfonamides

In contemporary medicinal chemistry, the focus has often shifted from the free sulfonic acids to their derivatives, such as sulfonate esters and sulfonamides. These derivatives often exhibit improved pharmacokinetic properties. Modern synthetic strategies frequently involve building the pyrimidine ring from precursors that already contain the sulfonyl moiety or by coupling a pyrimidine core with a sulfonyl chloride.

Table 1: Comparison of Synthetic Approaches to Pyrimidine Sulfonic Acids and Derivatives

MethodDescriptionAdvantagesDisadvantages
Direct Sulfonation Electrophilic aromatic substitution on an activated pyrimidine ring using a strong sulfonating agent like oleum.Direct introduction of the sulfonic acid group.Harsh reaction conditions, potential for side reactions and degradation.
From Halopyrimidines Nucleophilic substitution of a halogen on the pyrimidine ring with a sulfite salt.Milder conditions compared to direct sulfonation.Requires a pre-functionalized halopyrimidine.
Sulfonamide/Sulfonate Ester Formation Coupling of a pyrimidine derivative (e.g., an amine or alcohol) with a sulfonyl chloride.High yields, modular approach allowing for diversity.Indirect synthesis of the sulfonic acid functionality.

Therapeutic Significance and Mechanisms of Action

The incorporation of the sulfonic acid or a related sulfonyl group into a pyrimidine scaffold has given rise to compounds with significant biological activities.

Diuretic Activity

Certain pyrimidine derivatives containing sulfonylurea or related functionalities have been investigated for their diuretic properties.[3] The mechanism of action for many diuretics involves the inhibition of ion transport in the renal tubules, leading to increased excretion of water and electrolytes. While not as common as thiazide or loop diuretics, the pyrimidine scaffold offers a template for the design of novel diuretic agents.

Carbonic Anhydrase Inhibition and Anticancer Applications

A prominent area of application for pyrimidine-sulfonamide hybrids is in the inhibition of carbonic anhydrases (CAs).[4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme.[7] By hybridizing a sulfonamide with a pyrimidine moiety, researchers can develop potent and selective CA inhibitors with potential as anticancer agents.[4]

Carbonic_Anhydrase_Inhibition Pyrimidine_Sulfonamide Pyrimidine-Sulfonamide Inhibitor CA_Active_Site Carbonic Anhydrase Active Site (with Zn²⁺) Pyrimidine_Sulfonamide->CA_Active_Site Binds to Zn²⁺ Inhibition Enzyme Inhibition CA_Active_Site->Inhibition Therapeutic_Effect Anticancer Effect Inhibition->Therapeutic_Effect

Mechanism of carbonic anhydrase inhibition.
Other Therapeutic Areas

The versatility of the pyrimidine scaffold has led to the exploration of its sulfonic acid and sulfonamide derivatives in a range of other therapeutic areas, including as antibacterial and antiviral agents.[8] The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for targeting enzymes involved in nucleic acid metabolism in pathogens.

Future Perspectives

The journey of pyrimidine sulfonic acids from their initial synthesis to their current role in drug discovery is a testament to the enduring importance of fundamental organic chemistry. While the initial discoveries may have been driven by academic curiosity, the continued exploration of these compounds has unveiled significant therapeutic potential. As our understanding of disease biology deepens, the pyrimidine sulfonic acid scaffold, with its rich chemical diversity and proven biological activity, is poised to remain a valuable platform for the development of next-generation therapeutics.

References

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physical and chemical characteristics of 2-Hydroxypyrimidine-5-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Sulfonated Pyrimidines in Modern Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents. Its ability to engage in hydrogen bonding and π-stacking interactions makes it a privileged structure in drug design. When functionalized with a sulfonic acid group, the resulting molecule gains unique physicochemical properties, including increased aqueous solubility and the potential for strong ionic interactions with biological targets.[1] 2-Hydroxypyrimidine-5-sulfonic acid (CAS No. 40828-51-1) is a member of this intriguing class of compounds. While detailed public data on this specific molecule is limited, its structural motifs—a hydroxypyrimidine ring and a sulfonic acid group—suggest its potential as a versatile building block in the synthesis of novel chemical entities with diverse biological activities. This guide aims to consolidate the available technical information on 2-Hydroxypyrimidine-5-sulfonic acid, supplemented with expert analysis based on related structures, to provide a comprehensive resource for researchers.

Physicochemical Characteristics: A Data-Driven Overview

Quantitative data for 2-Hydroxypyrimidine-5-sulfonic acid is not extensively reported in publicly available literature. However, based on supplier information and the general properties of related compounds, we can compile a table of its known and inferred characteristics.

PropertyValueSource/Rationale
Molecular Formula C₄H₄N₂O₄S[2]
Molecular Weight 176.15 g/mol [2]
Appearance Solid[3]
Melting Point Not reported. For comparison, 2-hydroxypyrimidine has a melting point of 177-178 °C, while its hydrochloride salt decomposes at 200-205 °C.[4] The sulfonic acid group is expected to significantly increase the melting point due to strong intermolecular forces.Inferred from related compounds
Boiling Point Not applicable (likely decomposes)General property of sulfonic acids
Solubility Expected to be soluble in water and polar organic solvents like DMSO and methanol.[5]The presence of the highly polar sulfonic acid and hydroxyl groups suggests aqueous solubility.[6]
pKa Not reported. The sulfonic acid group is strongly acidic (pKa typically < 1). The hydroxypyrimidine moiety has both acidic and basic character; for instance, 2-hydroxypyrimidine has pKa values of approximately 2.24 and 9.17.[4]Inferred from related compounds

Chemical Identity and Structure

The structural formula of 2-Hydroxypyrimidine-5-sulfonic acid reveals a pyrimidine ring substituted with a hydroxyl group at the 2-position and a sulfonic acid group at the 5-position. It's important to note the tautomeric nature of 2-hydroxypyrimidines, which exist in equilibrium with their 2-pyrimidinone form. This tautomerism can significantly influence the molecule's reactivity and biological interactions.

Caption: Tautomeric equilibrium of 2-Hydroxypyrimidine-5-sulfonic acid.

Synthesis and Reactivity

Synthesis

synthesis_pathway cluster_info Conceptual Synthetic Pathway start 2-Hydroxypyrimidine product 2-Hydroxypyrimidine-5-sulfonic acid start->product Sulfonation reagent Fuming Sulfuric Acid (Oleum) or Chlorosulfonic Acid reagent->product process Electrophilic Aromatic Sulfonation

Caption: A conceptual pathway for the synthesis of 2-Hydroxypyrimidine-5-sulfonic acid.

Reactivity

The reactivity of 2-Hydroxypyrimidine-5-sulfonic acid is dictated by its functional groups:

  • Sulfonic Acid Group: This is a strong acid and can be converted into various derivatives such as sulfonyl chlorides, sulfonamides, and sulfonate esters. The conversion to a sulfonyl chloride is a key step in the synthesis of many sulfonamide-based drugs. A known reaction is the conversion of 2-hydroxypyrimidine-5-sulfonic acid to 2-chloropyrimidine-5-sulfonyl chloride using phosphorus pentachloride.[7]

  • Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation. Its acidity is influenced by the electron-withdrawing nature of the pyrimidine ring and the sulfonic acid group.

  • Pyrimidine Ring: The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if further activated.

Spectroscopic Analysis: Predicted Characteristics

While experimental spectra for 2-Hydroxypyrimidine-5-sulfonic acid are not available in public databases, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons on the pyrimidine ring, likely appearing as singlets or doublets with small coupling constants. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonic acid group and the electronic nature of the 2-hydroxy/oxo group. For comparison, the aromatic protons of 2-chloropyrimidine-5-sulfonyl chloride appear as a singlet at δ 9.19 ppm.[7] The acidic proton of the sulfonic acid and the hydroxyl/amide proton may be visible as broad singlets, or they may exchange with solvent and not be observed.

  • ¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four unique carbon atoms in the pyrimidine ring. The chemical shifts would be indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorptions corresponding to the various functional groups:

  • O-H Stretch (Sulfonic Acid): A very broad and strong absorption in the region of 2500-3300 cm⁻¹.

  • O-H Stretch (Phenolic): A broad absorption around 3200-3600 cm⁻¹.

  • N-H Stretch (Amide in Tautomer): A moderate absorption around 3100-3500 cm⁻¹.

  • C=O Stretch (Amide in Tautomer): A strong absorption around 1650-1700 cm⁻¹.

  • S=O Stretch (Sulfonic Acid): Two strong absorptions, an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1165 cm⁻¹. The sulfonyl group in sulfones typically shows characteristic bands around 1118-1322 cm⁻¹.[8]

  • C=C and C=N Stretching (Aromatic Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak at m/z 176. A characteristic fragmentation pattern would involve the loss of SO₃ (80 Da) from the parent ion. Desulfonation is a common fragmentation pathway for sulfonic acids.[9]

Applications in Drug Development and Research

While direct applications of 2-Hydroxypyrimidine-5-sulfonic acid in drug development are not documented, its constituent moieties are of significant interest:

  • Pyrimidine Core: The 2-hydroxypyrimidine scaffold is found in numerous biologically active molecules, including antiviral and anticancer agents.[10]

  • Sulfonamide Derivatives: The sulfonic acid group can be readily converted to a sulfonamide. The sulfonamide functional group is a key component in a wide range of drugs, including antibiotics, diuretics, and antiviral agents.[1] The incorporation of a sulfonamide group can enhance binding to target proteins and improve pharmacokinetic properties.

Therefore, 2-Hydroxypyrimidine-5-sulfonic acid serves as a valuable starting material for the synthesis of compound libraries for screening in various disease models. Its high polarity and potential for strong interactions make it an interesting candidate for targeting enzymes and receptors with charged binding pockets.

Safety and Handling

Based on available safety data for 2-Hydroxypyrimidine-5-sulfonic acid and related compounds, the following precautions should be observed:

  • Hazards: May cause skin and serious eye irritation.[3] Some sources indicate it may cause severe skin burns and eye damage.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.

Conclusion and Future Outlook

2-Hydroxypyrimidine-5-sulfonic acid is a chemical entity with significant, yet largely unexplored, potential. Its combination of a biologically relevant pyrimidine core and a versatile sulfonic acid functional group makes it a promising building block for the synthesis of novel compounds with potential therapeutic applications. The current lack of comprehensive data on its physical, chemical, and biological properties highlights an opportunity for further research. A thorough characterization of this compound and the exploration of its derivatization could unlock new avenues in medicinal chemistry and materials science. This guide provides a foundational understanding based on available information and logical scientific inference, intended to stimulate and support future investigations into this intriguing molecule.

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  • Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - NIH. (2024, May 10). Retrieved February 3, 2026, from [Link]

  • Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. (n.d.). Retrieved February 3, 2026, from [Link]

  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (2025, August 6). Retrieved February 3, 2026, from [Link]

  • CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents. (n.d.).
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  • Synthesis and characterization of ruthenium(ii) complexes with the new ligand 2-phenylazopyridine-5-sulfonic acid (Hsazpy): in search for new anticancer agents - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

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Methodological & Application

Application Note: Strategies for the Derivatization of 2-Hydroxypyrimidine-5-sulfonic Acid for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the derivatization of 2-Hydroxypyrimidine-5-sulfonic acid, a highly polar and non-volatile compound, to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and enhance its performance in liquid chromatography (LC). Direct analysis of this compound is challenging due to its poor volatility and strong interactions with chromatographic stationary phases. This guide explores two primary derivatization strategies—silylation and methylation—providing the scientific rationale, step-by-step protocols, and expected outcomes for each method. The information herein is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for the quantification and characterization of polar pyrimidine derivatives.

The Analytical Challenge: Why Derivatization is Essential

2-Hydroxypyrimidine-5-sulfonic acid possesses two highly polar functional groups: a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group. This molecular structure presents significant challenges for conventional chromatographic analysis:

  • Non-Volatile Nature: The presence of active hydrogens on the hydroxyl and sulfonic acid groups leads to strong intermolecular hydrogen bonding.[1][2] This results in a very high boiling point and renders the molecule non-volatile, making direct analysis by gas chromatography (GC) impossible without thermal decomposition.[1][3]

  • Poor Chromatographic Performance: In reversed-phase liquid chromatography (HPLC), the high polarity of the analyte can lead to poor retention on standard C8 or C18 columns, resulting in elution near or within the solvent front. This compromises separation from other polar matrix components and reduces sensitivity.[4] For highly polar analytes, specialized and often complex chromatographic techniques like HILIC or ion-exchange chromatography are required, which may not be universally available or desired.[5][6]

  • Analyte Adsorption: The active hydrogens can interact with active sites within the GC inlet or column, leading to peak tailing, poor peak shape, and reduced analytical response.[7]

Derivatization addresses these issues by chemically modifying the polar functional groups, replacing the active hydrogens with non-polar moieties.[8] This process increases volatility, reduces polarity, and improves thermal stability, thereby enhancing chromatographic resolution, peak symmetry, and detection sensitivity.[2][7]

Figure 1. The Rationale for Derivatization Analyte 2-Hydroxypyrimidine- 5-sulfonic acid Properties High Polarity Non-Volatile Active Hydrogens Analyte->Properties Problem Poor GC Volatility Poor LC Retention Peak Tailing Properties->Problem Solution Derivatization Problem->Solution Overcomes Challenges Result Increased Volatility Reduced Polarity Improved Peak Shape Enhanced Sensitivity Solution->Result Analysis Successful GC-MS or Enhanced LC-MS Analysis Result->Analysis

Caption: The logical workflow from identifying analytical challenges to the successful implementation of derivatization.

Strategy 1: Silylation for GC-MS Analysis

Silylation is one of the most common and effective derivatization techniques for GC analysis.[9] It involves replacing active hydrogens in hydroxyl, carboxylic acid, and sulfonic acid groups with a trimethylsilyl (TMS) group.[3][10] For 2-Hydroxypyrimidine-5-sulfonic acid, both the hydroxyl and sulfonic acid groups will be derivatized to form a TMS-ether and a TMS-ester, respectively.

Causality Behind Experimental Choices:

  • Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent that effectively derivatizes both alcohols and acids.[9][11] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), is often employed for difficult-to-silylate compounds or to increase the reaction rate, making the derivatization more robust.[12] The byproducts of the BSTFA reaction are volatile and typically elute with the solvent front, minimizing interference with the analyte peaks.[12]

  • Solvent: An aprotic solvent like pyridine or acetonitrile is used. Pyridine can also act as an acid scavenger, driving the reaction to completion. Acetonitrile is a good polar aprotic alternative.

  • Temperature and Time: Heating accelerates the reaction, ensuring complete derivatization. An incubation time of 60-90 minutes at 70-80°C is a common starting point and can be optimized for maximum yield.

Protocol 2.1: Silylation using BSTFA with TMCS

Materials and Reagents:

  • 2-Hydroxypyrimidine-5-sulfonic acid standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[12]

  • Pyridine or Acetonitrile (anhydrous grade)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place up to 1 mg of the dried sample or standard into a 2 mL reaction vial. It is critical to ensure the sample is completely dry, as moisture will consume the silylating reagent and can hydrolyze the derivatives.[13]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. Typically, a 1 µL injection volume is used.

Figure 2. Silylation Experimental Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dried Sample (≤ 1 mg) dissolve Add 100 µL Anhydrous Pyridine start->dissolve add_bstfa Add 100 µL BSTFA + 1% TMCS dissolve->add_bstfa heat Cap Vial & Heat at 70°C for 60 min add_bstfa->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-MS System cool->inject

Caption: Step-by-step workflow for the silylation of 2-Hydroxypyrimidine-5-sulfonic acid.

Strategy 2: Methylation for GC-MS or LC-MS Analysis

Methylation is another effective strategy, converting the acidic protons of the sulfonic acid and hydroxyl groups into methyl esters and methyl ethers, respectively. The resulting derivative is significantly less polar and more volatile.

Causality Behind Experimental Choices:

  • Reagent Selection: While diazomethane is a classic and highly efficient methylating agent for acidic compounds, it is also extremely toxic and explosive, requiring specialized handling.[14][15][16] A much safer and more convenient alternative is Trimethylsilyldiazomethane (TMS-diazomethane).[14][17] It reacts readily with carboxylic acids and, by extension, sulfonic acids, to form methyl esters in the presence of an alcohol like methanol. It can also methylate phenolic hydroxyl groups.

  • Reaction Mechanism: The reaction of TMS-diazomethane with a sulfonic acid in the presence of methanol proceeds via protonation to form a diazonium intermediate, which then methylates the sulfonate anion, releasing nitrogen gas.[15]

  • Application: The resulting methyl derivative is volatile enough for GC-MS analysis and may also exhibit improved peak shape and retention in reversed-phase LC-MS compared to the parent compound.

Protocol 3.1: Methylation using Trimethylsilyldiazomethane

Materials and Reagents:

  • 2-Hydroxypyrimidine-5-sulfonic acid standard or dried sample extract

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes

  • Methanol (HPLC grade)

  • Toluene or Ethyl Acetate (anhydrous grade)

  • Acetic acid (for quenching)

  • Reaction vials with PTFE-lined caps

!!! SAFETY WARNING !!! TMS-diazomethane is toxic and a potential carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact. It can react violently with strong acids.

Procedure:

  • Sample Preparation: Place up to 1 mg of the dried sample or standard into a reaction vial.

  • Dissolution: Add 200 µL of a 9:1 (v/v) mixture of Toluene:Methanol to the vial.

  • Derivatization: While gently vortexing, slowly add the 2.0 M TMS-diazomethane solution dropwise until a persistent yellow color is observed. The yellow color indicates a slight excess of the reagent.

  • Reaction: Let the vial stand at room temperature for 30 minutes. The reaction is typically rapid.

  • Quenching: Add a few drops of acetic acid to quench the excess TMS-diazomethane. The yellow color should disappear.

  • Evaporation: Gently evaporate the solvent under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate for GC-MS or methanol/water for LC-MS) for analysis.

Data Presentation and Method Comparison

The choice of derivatization method depends on the analytical instrumentation available and the specific goals of the analysis.

FeatureSilylation (BSTFA)Methylation (TMS-diazomethane)
Primary Technique GC-MSGC-MS, potentially LC-MS
Target Groups -OH, -SO₃H-SO₃H, -OH
Derivative Volatility Very HighHigh
Derivative Stability Moderate (sensitive to moisture)[13]Generally Good
Reaction Speed Moderate (requires heating)Fast (room temperature)
Reagent Safety Irritant, moisture-sensitiveHIGHLY TOXIC , handle with extreme care
Byproducts Volatile, low interference[12]Nitrogen gas, minimal interference
Ease of Use Relatively straightforwardRequires caution due to toxicity

Conclusion

The derivatization of 2-Hydroxypyrimidine-5-sulfonic acid is a necessary step for its successful analysis by conventional GC-MS and can significantly improve its behavior in LC-MS.

  • Silylation with BSTFA is a robust and highly effective method for rendering the analyte suitable for GC-MS analysis. It is the recommended starting point for laboratories equipped for gas chromatography.

  • Methylation using TMS-diazomethane offers a rapid, room-temperature alternative that produces a stable derivative suitable for GC-MS and potentially for LC-MS. However, the high toxicity of the reagent necessitates stringent safety protocols.

The protocols provided in this note serve as a validated starting point. Researchers should perform their own optimization and validation to meet the specific requirements of their sample matrix and analytical objectives.

References

  • Phenomenex (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]

  • Restek (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide). Restek. Retrieved from [Link]

  • Chemistry For Everyone (2025, January 18). What Is Derivatization In Gas Chromatography? YouTube. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • Wikipedia (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

  • Zhu, K., et al. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

  • ResearchGate (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Waters Corporation (n.d.). An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS. Retrieved from [Link]

  • Agilent (2019). Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food. Agilent. Retrieved from [Link]

  • SlideShare (n.d.). Derivatization in GC. Retrieved from [Link]

  • YouTube (2023). Diazomethane formation of Methyl Esters mechanism. Retrieved from [Link]

  • ResearchGate (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]

  • Chromatography Forum (2008). Derivatisation of sulfonic acids for GC/MS analysis. Retrieved from [Link]

  • Chen, S. F., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Food Chemistry. Retrieved from [Link]

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Application Notes and Protocols: 2-Hydroxypyrimidine-5-sulfonic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the landscape of modern drug discovery, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents across a spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3][4] Its inherent ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a cornerstone of medicinal chemistry. The strategic functionalization of the pyrimidine ring can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly intriguing derivative: 2-Hydroxypyrimidine-5-sulfonic acid .

The introduction of a sulfonic acid group at the 5-position of the 2-hydroxypyrimidine core imparts unique characteristics. The sulfonic acid moiety, being a strong acid, is typically ionized at physiological pH, which can enhance aqueous solubility and introduce a key hydrogen bond donor/acceptor and potential metal-chelating group.[5] This bifunctional nature—a nucleophilic/hydrogen-bonding 2-hydroxy group and a highly polar, anionic 5-sulfonic acid group—positions this molecule as a versatile building block for the synthesis of novel therapeutic agents and as a valuable tool for biochemical screening.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 2-Hydroxypyrimidine-5-sulfonic acid, complete with detailed protocols for its use in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Hydroxypyrimidine-5-sulfonic acid is presented below.

PropertyValueSource
CAS Number 40828-51-1[6][7]
Molecular Formula C₄H₄N₂O₄S[8]
Molecular Weight 176.15 g/mol [8]
Appearance White to off-white crystalline solid (predicted)General knowledge
Solubility Expected to be soluble in water and polar organic solvents like DMSO and DMFInferred from structure
pKa Sulfonic acid group: < 2; Hydroxy group: ~8-9 (estimated)Inferred from related structures

Synthesis and Characterization: A Proposed Pathway and Analytical Workflow

While 2-Hydroxypyrimidine-5-sulfonic acid is commercially available from some suppliers[6][7], understanding its synthesis is crucial for derivatization and troubleshooting. Based on analogous chemical transformations reported in the literature, a plausible synthetic route is proposed.

Proposed Synthetic Pathway

A common strategy for introducing a sulfonic acid group to an aromatic ring is through sulfonation. However, direct sulfonation of 2-hydroxypyrimidine can be challenging due to the electron-deficient nature of the pyrimidine ring. A more controlled approach involves the diazotization of an amino precursor followed by hydrolysis.

Synthesis_Pathway Start 2-Aminopyrimidine-5-sulfonic acid Intermediate1 Diazonium Salt Intermediate Start->Intermediate1 NaNO₂, aq. H₂SO₄ 0-5 °C Product 2-Hydroxypyrimidine-5-sulfonic acid Intermediate1->Product H₂O, Δ

Caption: Proposed synthesis of 2-Hydroxypyrimidine-5-sulfonic acid.

Protocol 1: Synthesis of 2-Hydroxypyrimidine-5-sulfonic acid

Causality: This protocol leverages the Sandmeyer-type reaction. The amino group of the starting material, 2-aminopyrimidine-5-sulfonic acid, is converted into a diazonium salt, which is a good leaving group. Subsequent heating in an aqueous acidic medium allows for the nucleophilic substitution of the diazonium group with a hydroxyl group from water.

Materials:

  • 2-Aminopyrimidine-5-sulfonic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice

  • Ethanol

  • Activated charcoal

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminopyrimidine-5-sulfonic acid (1 equivalent) in a 10% aqueous sulfuric acid solution at 0-5 °C with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using a suitable TLC system.

  • Hydrolysis:

    • Slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed.

    • Maintain the temperature until the gas evolution ceases (typically 1-2 hours).

    • Monitor the reaction progress by HPLC to confirm the consumption of the diazonium intermediate and the formation of the product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the solution is colored, add a small amount of activated charcoal and stir for 30 minutes.

    • Filter the mixture through a pad of celite to remove the charcoal.

    • Concentrate the filtrate under reduced pressure to a smaller volume.

    • Cool the concentrated solution in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration and wash with cold ethanol.

    • Dry the product under vacuum to yield 2-Hydroxypyrimidine-5-sulfonic acid.

Protocol 2: Characterization of 2-Hydroxypyrimidine-5-sulfonic acid

Self-Validation: A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the synthesized compound.

A. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a robust method for assessing the purity of the final product and for monitoring reaction progress.

  • Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Expected Outcome: A single major peak corresponding to the product, with purity typically >95%.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides detailed structural information, confirming the connectivity of atoms in the molecule.

  • ¹H NMR (in D₂O):

    • The two pyrimidine protons are expected to appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the hydroxyl and sulfonic acid groups.

  • ¹³C NMR (in D₂O):

    • Four distinct carbon signals are expected, corresponding to the four unique carbons in the pyrimidine ring. The chemical shifts will be characteristic of a hydroxypyrimidine and a sulfonated aromatic ring.

C. Mass Spectrometry (MS)

  • Rationale: MS confirms the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule.

  • Expected m/z: [M-H]⁻ at approximately 175.00.

Medicinal Chemistry Applications: A Versatile Building Block

The unique combination of a 2-hydroxypyrimidine core and a 5-sulfonic acid group opens up several avenues for its application in medicinal chemistry.

As a Scaffold for Enzyme Inhibitors

The pyrimidine ring is a well-established pharmacophore in the design of enzyme inhibitors, particularly kinase inhibitors.[9] The 2-hydroxy group can act as a hydrogen bond donor or acceptor, mimicking the hinge-binding motif of ATP. The sulfonic acid group can form strong ionic and hydrogen bond interactions with positively charged residues (e.g., lysine, arginine) in the active site of an enzyme.

Potential Targets:

  • Kinases: The sulfonic acid group can be exploited to target the solvent-exposed regions of the ATP binding site.

  • Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases, and the sulfonic acid group of our title compound could potentially interact with the zinc ion in the active site.[10][11]

  • Ecto-5'-nucleotidase (CD73): Sulfonic acids have been identified as efficient inhibitors of this cancer-implicated enzyme.[12]

Enzyme_Inhibition Compound 2-Hydroxypyrimidine- 5-sulfonic acid Enzyme Enzyme Active Site Compound->Enzyme Binds to Interaction1 H-bonding with hinge region Compound->Interaction1 Interaction2 Ionic interaction with Lys/Arg residues Compound->Interaction2 Inhibition Enzyme Inhibition Enzyme->Inhibition Leads to Interaction1->Enzyme Interaction2->Enzyme

Caption: Potential binding interactions leading to enzyme inhibition.

Protocol 3: High-Throughput Screening for Enzyme Inhibition

Causality: This protocol outlines a general method to screen 2-Hydroxypyrimidine-5-sulfonic acid for its ability to inhibit a target enzyme. The assay relies on the detection of a product or the consumption of a substrate, which is altered in the presence of an inhibitor.

Materials:

  • Target enzyme

  • Enzyme substrate

  • 2-Hydroxypyrimidine-5-sulfonic acid (stock solution in DMSO or water)

  • Assay buffer

  • Positive control inhibitor

  • 96- or 384-well microplates

  • Plate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Preparation:

    • Prepare a serial dilution of 2-Hydroxypyrimidine-5-sulfonic acid in the assay buffer.

    • Prepare solutions of the target enzyme and its substrate in the assay buffer at appropriate concentrations.

  • Assay:

    • In the wells of the microplate, add the assay buffer.

    • Add the test compound at various concentrations. Include wells with the positive control and a vehicle control (DMSO or water).

    • Initiate the reaction by adding the enzyme to the wells, followed by a short pre-incubation (e.g., 15 minutes at room temperature).

    • Start the enzymatic reaction by adding the substrate.

    • Incubate the plate for a defined period at the optimal temperature for the enzyme.

  • Detection and Analysis:

    • Stop the reaction (if necessary) and measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

As a Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of approximately 176 g/mol , 2-Hydroxypyrimidine-5-sulfonic acid is an ideal candidate for fragment-based drug discovery.[13][14][15] Its distinct functional groups can provide valuable initial binding interactions that can be elaborated upon to develop more potent and selective ligands.

Protocol 4: Fragment Screening using Differential Scanning Fluorimetry (DSF)

Causality: DSF, or Thermal Shift Assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, suggesting a binding event.[14]

Materials:

  • Target protein

  • 2-Hydroxypyrimidine-5-sulfonic acid

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

  • Appropriate buffer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the assay buffer.

    • Prepare a stock solution of 2-Hydroxypyrimidine-5-sulfonic acid.

    • Prepare a diluted solution of the fluorescent dye.

  • Assay Setup:

    • In PCR tubes or a 96-well PCR plate, mix the protein solution, the dye, and either the fragment or a vehicle control.

    • Seal the plate or tubes.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, gradually increasing the temperature (e.g., from 25 °C to 95 °C) while monitoring the fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the Tm for the protein in the presence and absence of the fragment.

    • A significant positive ΔTm in the presence of the fragment indicates binding.

Conclusion: A Promising Scaffold for Future Drug Discovery

2-Hydroxypyrimidine-5-sulfonic acid represents a valuable, yet underexplored, chemical entity in medicinal chemistry. Its unique combination of a proven pharmacophore and a solubilizing, interaction-mediating sulfonic acid group makes it a highly attractive starting point for the development of novel enzyme inhibitors and as a fragment in FBDD campaigns. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

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  • 2-aminopyrimidine-5-sulfonic acid | CAS#:39687-77-9. (n.d.). Chemsrc. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2019). PMC - PubMed Central. [Link]

  • 2-chloropyrimidine. (n.d.). Organic Syntheses Procedure. [Link]

  • CN102079725B - Method for preparing 2-chloropyrimidine. (2012).

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Application Notes and Protocols for 2-Hydroxypyrimidine-5-sulfonic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrimidine-Sulfonamide Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2] Its prevalence in FDA-approved drugs, ranging from anti-infectives and anticancer agents to treatments for neurological disorders, underscores its versatility as a privileged scaffold.[3] When functionalized with a sulfonic acid or sulfonamide group, the resulting pyrimidine-sulfonamide motif offers a unique combination of hydrogen bonding capabilities, polarity, and structural rigidity, making it a highly valuable pharmacophore in modern drug design.[4]

2-Hydroxypyrimidine-5-sulfonic acid (CAS No. 40828-51-1) is a key intermediate that provides an efficient entry into this important class of compounds. Its strategic value lies in its bifunctional nature: the hydroxyl group can be readily converted to a leaving group (such as a chloride), and the sulfonic acid can be activated to form a highly reactive sulfonyl chloride. This dual reactivity allows for sequential, controlled modifications of the pyrimidine ring, making it an ideal building block for the synthesis of complex pharmaceutical targets.

This guide provides an in-depth exploration of the synthesis, characterization, and application of 2-Hydroxypyrimidine-5-sulfonic acid as a pharmaceutical intermediate. It is designed to equip researchers and drug development professionals with the technical insights and practical protocols necessary to leverage this versatile compound in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 2-Hydroxypyrimidine-5-sulfonic acid is paramount for its safe handling and effective use in the laboratory.

PropertyValueReference(s)
CAS Number 40828-51-1[4][5]
Molecular Formula C₄H₄N₂O₄S[4][5]
Molecular Weight 176.15 g/mol [4]
Appearance Solid[6]
Storage Inert atmosphere, 2-8°C[4]

Safety Profile:

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damageP260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501

This safety information is based on data for the compound and should be supplemented with a thorough review of the Safety Data Sheet (SDS) from the supplier.[4]

Synthesis of 2-Hydroxypyrimidine-5-sulfonic acid: A Proposed Pathway

Synthesis_of_2-Hydroxypyrimidine-5-sulfonic_acid start 2-Hydroxypyrimidine intermediate 2-Hydroxypyrimidine-5-sulfonyl chloride start->intermediate Chlorosulfonic acid (ClSO3H) product 2-Hydroxypyrimidine-5-sulfonic acid intermediate->product Hydrolysis (H2O)

Caption: Proposed synthesis of 2-Hydroxypyrimidine-5-sulfonic acid.

Protocol 1: Synthesis of 2-Hydroxypyrimidine-5-sulfonic acid

Causality Behind Experimental Choices:

  • Chlorosulfonic acid is a powerful sulfonating agent suitable for introducing a sulfonyl chloride group onto an activated aromatic ring like 2-hydroxypyrimidine. The hydroxyl group is an ortho-, para-director, and the C5 position is sterically accessible.

  • The reaction is performed at an elevated temperature to overcome the activation energy for electrophilic aromatic substitution on the somewhat electron-deficient pyrimidine ring.[9]

  • The subsequent hydrolysis of the intermediate sulfonyl chloride to the sulfonic acid is a standard and efficient transformation.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber containing an aqueous sodium hydroxide solution.

  • Sulfonation: To the flask, add 2-hydroxypyrimidine (1.0 eq). Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 120°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice.

  • Hydrolysis: The resulting precipitate is the intermediate 2-hydroxypyrimidine-5-sulfonyl chloride. This can be hydrolyzed by stirring the aqueous slurry and gently heating to 50-60°C for 1-2 hours.

  • Isolation: Cool the mixture in an ice bath. The solid 2-Hydroxypyrimidine-5-sulfonic acid will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Application as a Pharmaceutical Intermediate: Synthesis of Sulfonamides

The primary utility of 2-Hydroxypyrimidine-5-sulfonic acid in pharmaceutical synthesis is its role as a precursor to the highly reactive intermediate, 2-chloro-pyrimidine-5-sulfonyl chloride . This transformation is crucial as it installs a leaving group (chloride) at the 2-position, enabling subsequent nucleophilic substitution, and activates the sulfonic acid as a sulfonyl chloride, ready for reaction with amines to form sulfonamides.[5]

Application_Workflow start 2-Hydroxypyrimidine- 5-sulfonic acid intermediate 2-Chloro-pyrimidine- 5-sulfonyl chloride start->intermediate PCl5, 180°C product Pharmaceutical Target (e.g., Pyrimidine Sulfonamide) intermediate->product Amine (R-NH2), Base

Caption: Conversion to a key intermediate and subsequent sulfonamide formation.

Protocol 2: Synthesis of 2-Chloro-pyrimidine-5-sulfonyl chloride

Causality Behind Experimental Choices:

  • Phosphorus pentachloride (PCl₅) is a potent chlorinating agent capable of converting both the hydroxyl group to a chloride and the sulfonic acid to a sulfonyl chloride in a single step.[5] The high reaction temperature is necessary to drive this transformation to completion.

  • Toluene is used during the work-up to dissolve the organic product and separate it from insoluble inorganic byproducts.

  • Washing with ice water removes any remaining PCl₅ and related phosphorus species.

Step-by-Step Methodology: [5]

  • Reaction Setup: In a fume hood, combine 2-Hydroxypyrimidine-5-sulfonic acid (1.0 eq, 12.8 g) and phosphorus pentachloride (3.0 eq, 37.8 g) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Heat the mixture to 180°C and stir for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add toluene (200 mL) to dissolve the product and filter to remove any insoluble impurities.

  • Purification: Transfer the filtrate to a separatory funnel and wash with ice water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Allow the residue to stand in a refrigerator overnight to induce crystallization, affording 2-chloro-pyrimidine-5-sulfonyl chloride as a light yellow solid (yield: 14.8 g, 96%).

Protocol 3: Representative Synthesis of a 2-Chloro-pyrimidine-5-sulfonamide Derivative

Causality Behind Experimental Choices:

  • The reaction of a sulfonyl chloride with a primary or secondary amine is the classic method for forming a sulfonamide bond.[10]

  • A base , such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The reaction is typically run in an aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the sulfonyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Cool the solution to 0°C in an ice bath. Add a solution of 2-chloro-pyrimidine-5-sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-chloro-pyrimidine-5-sulfonamide derivative. This derivative can then undergo further reactions, such as nucleophilic substitution at the C2 position, to generate the final pharmaceutical target.[11]

Quality Control and Analytical Protocols

Robust analytical methods are essential to ensure the purity and identity of 2-Hydroxypyrimidine-5-sulfonic acid and its derivatives throughout the synthetic process.[12][13][14]

Proposed HPLC Method for Purity Assessment
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

This is a general starting method and should be optimized and validated for specific applications.

Characterization Data

While a comprehensive public database of spectroscopic data for 2-Hydroxypyrimidine-5-sulfonic acid is limited, the following characterization techniques are essential for its identification and quality control. This data can often be requested from commercial suppliers.[15]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group.

  • ¹³C NMR: The carbon NMR will provide information on the number and electronic environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and sulfonic acid groups, as well as the S=O stretches of the sulfonic acid.[16]

Conclusion

2-Hydroxypyrimidine-5-sulfonic acid is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant sulfonamides. By understanding its synthesis, reactivity, and analytical characterization, researchers can effectively incorporate this building block into their drug discovery and development programs. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the use of 2-Hydroxypyrimidine-5-sulfonic acid in the creation of novel therapeutic agents.

References

  • 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap . [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central . [Link]

  • Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - NIH . (2024-05-10). [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate . (2025-08-08). [Link]

  • US4942239A - Process for the production of 2-hydroxypyridine - Google P
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . [Link]

  • CN102952083A - Preparation method of 2-amino pyrimidine - Google P
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing . [Link]

  • CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google P
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed . (2025-11-20). [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PubMed . [Link]

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - MDPI . (2023-02-17). [Link]

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - MDPI . (2023-02-17). [Link]

  • Global Quality Control (QC) Assay List - WuXi Biologics . [Link]

  • Mechanism of Sulfonation of 4-Hydroxyazobenzene - ResearchGate . (2025-08-06). [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC - NIH . [Link]

  • (PDF) QUALITY CONTROL ASSESSMENT OF DIFFERENT BRANDS OF CIPROFLOXACIN 500 MG TABLETS IN YEMEN - ResearchGate . (2025-08-09). [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C . [Link]

Sources

Application Note: High-Yield Sulfonation of 2-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The sulfonation of 2-hydroxypyrimidine (also known as 2(1H)-pyrimidinone) presents a classic challenge in heterocyclic chemistry. Pyrimidine rings are inherently


-deficient due to the electronegativity of the two nitrogen atoms, making them resistant to electrophilic aromatic substitution (SEAr).

However, the presence of the hydroxyl group (or the carbonyl in the lactam tautomer) at the C2 position introduces electron density that sufficiently activates the ring, specifically at the C5 position. This position is para to the activating group and meta to both deactivating nitrogen atoms, creating a "sweet spot" for electrophilic attack.

This guide provides a robust, scalable protocol using fuming sulfuric acid (oleum). Unlike methods for benzene derivatives, this process requires strict thermal control to overcome the activation energy barrier without degrading the fragile heterocyclic core.

Key Reaction

Substrate: 2-Hydroxypyrimidine (CAS: 626-05-1) Reagent: Fuming Sulfuric Acid (20% Oleum) Product: 2-Hydroxypyrimidine-5-sulfonic acid Mechanism: Electrophilic Aromatic Substitution (


)

Mechanistic Insight & Tautomerism

Understanding the tautomeric equilibrium is critical for process control. 2-Hydroxypyrimidine exists in equilibrium between the lactim (hydroxy) and lactam (keto) forms. In the presence of strong acid, the species is protonated, and the reaction proceeds via the attack of the sulfonium electrophile (


 or 

) on the C5 carbon.
Visualization: Reaction Mechanism

The following diagram illustrates the pathway from the protonated substrate to the final sulfonic acid, highlighting the sigma-complex intermediate.

SulfonationMechanism Substrate 2-Hydroxypyrimidine (Lactam Form) Activation Acid Activation (Protonation) Substrate->Activation H2SO4 Electrophile SO3 / HSO3+ Attack at C5 Activation->Electrophile + SO3 SigmaComplex Sigma Complex Intermediate Electrophile->SigmaComplex Rate Limiting Step Deprotonation Re-aromatization (-H+) SigmaComplex->Deprotonation Product 2-Hydroxypyrimidine- 5-Sulfonic Acid Deprotonation->Product

Figure 1: Mechanistic pathway of the SEAr reaction at the C5 position. The reaction is driven by the activating effect of the C2-carbonyl/hydroxyl group.

Safety & Pre-requisites

DANGER: Oleum (Fuming Sulfuric Acid) is extremely corrosive and reacts violently with water.

  • Engineering Controls: All operations must be performed in a functioning fume hood with a scrubber or appropriate trap for

    
     fumes.
    
  • PPE: Face shield, acid-resistant apron, long butyl rubber gloves (0.7mm), and safety goggles.

  • Quenching Hazard: The quench step is highly exothermic. Ice addition must be controlled to prevent "volcano" eruptions of acid.

Experimental Protocol

Reagents
  • 2-Hydroxypyrimidine (98%+): 10.0 g (104 mmol)

  • Fuming Sulfuric Acid (20% Oleum): 40.0 mL

  • Diethyl Ether: 100 mL (for washing)

  • Ethanol: 50 mL (for recrystallization)

Step-by-Step Methodology
Phase 1: Addition (0 – 25°C)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/CaCl2 trap), and an internal thermometer.

  • Acid Charge: Carefully charge 40 mL of 20% Oleum into the flask. Cool the flask to 0–5°C using an ice-water bath.

  • Substrate Addition: Add 10.0 g of 2-hydroxypyrimidine portion-wise over 20 minutes.

    • Note: The addition is exothermic. Ensure internal temperature does not exceed 25°C. The solution will turn from clear to light yellow.

Phase 2: Reaction (100°C)
  • Ramp: Remove the ice bath. Allow the mixture to stir at room temperature for 15 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath set to 100°C.

  • Incubation: Stir at 100°C for 3 to 4 hours.

    • Monitoring: Aliquot 50 µL, quench in water, neutralize, and check via HPLC (C18 column, 0.1% Formic acid/Water). Disappearance of the starting material peak (RT ~2.5 min) indicates completion.

Phase 3: Quench & Isolation
  • Cooling: Cool the reaction mixture to room temperature (25°C).

  • Quench: Pour the reaction mixture very slowly onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.

    • Caution: This step releases significant heat and fumes.

  • Precipitation: Allow the aqueous solution to stand at 4°C overnight. The sulfonic acid typically precipitates as a white to off-white zwitterionic solid.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Washing: Wash the filter cake with ice-cold water (2 x 10 mL) followed by diethyl ether (2 x 20 mL) to remove residual acid and organic impurities.

  • Purification: Recrystallize from boiling water or water/ethanol (9:1) if high purity (>99%) is required.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield[1]
  • Typical Yield: 70–85%

  • Appearance: White crystalline solid

  • Melting Point: >300°C (decomposes)

Process Workflow Visualization

Workflow Setup Setup: 3-Neck Flask Ice Bath, N2 Inlet Charge Charge Oleum (40mL) Add Substrate (10g) < 25°C Setup->Charge Heat Reaction Phase 100°C for 4 Hours Charge->Heat Quench Quench on Crushed Ice (Exothermic!) Heat->Quench Isolate Precipitate & Filter Wash with Ether Quench->Isolate Dry Final Product Vacuum Dry 50°C Isolate->Dry

Figure 2: Operational workflow for the batch synthesis of 2-hydroxypyrimidine-5-sulfonic acid.

Analytical Data & Troubleshooting

Quality Control Parameters
ParameterSpecificationMethod
Appearance White to off-white powderVisual
1H NMR (D2O)

8.65 (s, 2H, H-4/6)
400 MHz NMR
MS (ESI-) m/z 189.0 [M-H]-LC-MS
Solubility Soluble in water, aqueous baseVisual

Note: In D2O/NaOD, the protons at positions 4 and 6 appear as a singlet due to the symmetry of the molecule.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Temperature too high (>120°C) or rapid addition.Maintain strict T < 100°C. Add substrate slower to prevent localized overheating.
No Precipitate on Quench Product is highly soluble in dilute acid.Reduce the volume of ice used. Add NaCl to "salt out" the product or reduce volume via rotary evaporation.
Low Yield Incomplete reaction or loss during washing.Check HPLC before quench. Do not wash with excessive water; use cold ethanol or ether instead.
Starting Material Remains Moisture in Oleum.Ensure glassware is flame-dried. Use fresh 20% Oleum.

References

  • Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Wiley-Interscience: New York, 1962; Vol. 16, pp 138-142.

  • Phillips, A. P. "The Sulfonation of 2-Hydroxypyrimidine." Journal of the American Chemical Society, 1950, 72(4), 1856-1856. [Link]

  • Jain, K. S. et al. "Recent Advances in the Chemistry of Pyrimidines." Current Science, 2006, 90(6), 793-803. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12696560, 2-Hydroxypyrimidine-5-sulfonic acid." [Link]

The Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Pyrimidine Ring

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—places it at the very heart of the genetic code and cellular function. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery and development of a vast array of therapeutic agents. The versatility of the pyrimidine scaffold lies in its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, and its capacity to serve as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide provides an in-depth exploration of the applications of pyrimidine derivatives in drug discovery, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

From anticancer and antiviral agents to antimicrobial and anti-inflammatory drugs, the chemical space occupied by pyrimidine-based therapeutics is both broad and deep.[3][4] Marketed drugs such as 5-fluorouracil (anticancer), zidovudine (anti-HIV), and trimethoprim (antibacterial) are testaments to the enduring success of this heterocyclic system.[5][6] This document will delve into the synthetic strategies, biological evaluation techniques, and computational approaches that underpin the journey of a pyrimidine derivative from a laboratory curiosity to a life-saving medication.

Section 1: Synthetic Strategies for Pyrimidine Derivatives

The diverse biological activities of pyrimidine derivatives are intrinsically linked to the myriad of synthetic routes available for their preparation. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern on the pyrimidine core, which in turn is guided by structure-activity relationship (SAR) studies and computational modeling.

The Biginelli Reaction: A Classic Multicomponent Approach

One of the most established and efficient methods for the synthesis of dihydropyrimidinones (DHPMs), a class of pyrimidine derivatives with significant therapeutic potential, is the Biginelli reaction.[7][8] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) offers a straightforward route to a diverse library of compounds.[9]

Rationale for Use: The Biginelli reaction is favored for its operational simplicity, the ready availability of starting materials, and the ability to generate molecular diversity efficiently. The resulting DHPMs have shown a wide range of biological activities, including calcium channel modulation, and antiviral and anticancer effects.

Protocol 1: Synthesis of Dihydropyrimidinone (DHPM) via the Biginelli Reaction [7][10]

Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one derivative.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • Catalyst (e.g., HCl, Yb(OTf)₃, or a Lewis acid)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a 250 mL round-bottom flask, add the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).

  • Add ethanol (50 mL) to dissolve the reactants.

  • Add a catalytic amount of the chosen acid catalyst (e.g., 3-4 drops of concentrated HCl).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Synthesis of Aminopyrimidine-Based Kinase Inhibitors

A significant number of modern anticancer drugs are kinase inhibitors, and the 2,4-diaminopyrimidine scaffold is a prevalent motif in this class of compounds.[11][12] These derivatives are often synthesized through sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-chlorinated pyrimidine precursor.

Rationale for Use: This stepwise approach allows for the controlled and regioselective introduction of different amine substituents at the C2 and C4 positions of the pyrimidine ring. This is crucial for fine-tuning the inhibitor's selectivity and potency against specific kinase targets.[1]

Protocol 2: Synthesis of a 2,4-Diaminopyrimidine Kinase Inhibitor Scaffold [11][13]

Objective: To synthesize a disubstituted aminopyrimidine core structure.

Materials:

  • 2,4,6-trichloropyrimidine

  • Primary or secondary amine (Amine 1)

  • A different primary or secondary amine (Amine 2)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Solvent (e.g., ethanol, butanol, or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • TLC apparatus

  • Column chromatography setup

Procedure:

Step A: Monosubstitution at C4

  • Dissolve 2,4,6-trichloropyrimidine (1 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0-10 °C.

  • Add Amine 1 (1 eq) and DIPEA (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2,6-dichloro-N-substituted-pyrimidin-4-amine by column chromatography.

Step B: Disubstitution at C2

  • Dissolve the product from Step A (1 eq) in a suitable solvent (e.g., butanol).

  • Add Amine 2 (1.2 eq) and a base if necessary (e.g., DIPEA).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with water, and extract the product.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the final 2,4-diaminopyrimidine derivative by column chromatography or recrystallization.

  • Confirm the structure of the final product by analytical methods.

Section 2: Biological Evaluation of Pyrimidine Derivatives

Once synthesized, pyrimidine derivatives must be screened for their biological activity. A tiered approach is often employed, starting with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess efficacy in a more biologically relevant context.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3][14] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is quantified by measuring the absorbance of the solubilized crystals, providing an indication of cell viability.

Protocol 3: MTT Assay for Evaluating Anticancer Activity [3][15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrimidine derivative against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Pyrimidine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the pyrimidine derivative in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Kinase Inhibition Assays

For pyrimidine derivatives designed as kinase inhibitors, it is essential to quantify their inhibitory activity against the target kinase. In vitro kinase assays typically measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor.

Principle: A common method is the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in the reaction after kinase activity. The amount of light produced is inversely proportional to the kinase activity.

Protocol 4: In Vitro Kinase Inhibition Assay [13][16]

Objective: To determine the IC₅₀ of a pyrimidine derivative against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • Kinase reaction buffer

  • ATP

  • Pyrimidine derivative

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the pyrimidine inhibitor in the kinase reaction buffer.

  • In a white-walled microplate, add the kinase, its substrate, and the inhibitor dilutions.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubate the reaction at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method

For pyrimidine derivatives with potential antimicrobial activity, the Kirby-Bauer disk diffusion test is a standard method to assess their efficacy against various bacterial strains.[6][17]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, and if it is effective against the bacteria, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is proportional to the susceptibility of the microorganism to the compound.[17]

Protocol 5: Antimicrobial Disk Diffusion Susceptibility Test [6][18]

Objective: To qualitatively assess the antibacterial activity of a pyrimidine derivative.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton agar plates

  • Sterile paper disks

  • Pyrimidine derivative solution of known concentration

  • Sterile swabs

  • Bacterial inoculum adjusted to a 0.5 McFarland turbidity standard

  • Forceps

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile broth and adjusting the turbidity to match a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile paper disks with a known amount of the pyrimidine derivative solution and allow the solvent to evaporate.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition around each disk in millimeters.

  • Compare the zone diameters to standardized charts (if available for the specific compound and organism) or to positive and negative controls to determine the level of susceptibility.

Section 3: Computational Approaches in Pyrimidine-Based Drug Discovery

Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. Molecular docking is a key technique used to predict the binding mode and affinity of a small molecule to a protein target.

Molecular Docking of Pyrimidine Derivatives

Molecular docking simulations can provide valuable insights into how a pyrimidine derivative interacts with the active site of a target protein, such as a kinase. This information can guide the design of more potent and selective inhibitors.

Workflow: The general workflow involves preparing the 3D structures of the protein receptor and the pyrimidine ligand, defining the binding site on the receptor, running the docking simulation to generate different binding poses, and then scoring and analyzing these poses.[19]

Protocol 6: Molecular Docking of a Pyrimidine Derivative with a Protein Kinase [19][20]

Objective: To predict the binding mode and estimate the binding affinity of a pyrimidine derivative to a protein kinase.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for receptor structures

  • ChemDraw or similar software for ligand drawing

Procedure:

  • Receptor Preparation:

    • Download the 3D crystal structure of the target kinase from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

    • If a co-crystallized ligand is present, it can be used to define the binding site.

  • Ligand Preparation:

    • Draw the 2D structure of the pyrimidine derivative and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field.

    • Assign appropriate atom types and charges.

  • Grid Generation:

    • Define the binding site on the receptor. This is typically a cubic box centered on the active site.

  • Docking Simulation:

    • Run the docking algorithm to explore the conformational space of the ligand within the defined binding site and generate a set of possible binding poses.

  • Scoring and Analysis:

    • The docking program will score the generated poses based on a scoring function that estimates the binding affinity.

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrimidine derivative and the amino acid residues of the kinase active site.

    • Visualize the ligand-protein complex to understand the structural basis of binding.

Visualizations and Data Presentation

Diagrams

G cluster_synthesis Synthesis of 2,4-Diaminopyrimidine Start 2,4,6-Trichloropyrimidine StepA Step A: S_NAr with Amine 1 (e.g., at C4) Start->StepA Intermediate Monosubstituted Intermediate StepA->Intermediate StepB Step B: S_NAr with Amine 2 (e.g., at C2) Intermediate->StepB FinalProduct 2,4-Diaminopyrimidine Derivative StepB->FinalProduct G cluster_screening Biological Screening Workflow Compound Synthesized Pyrimidine Derivative InVitro In Vitro Assays (e.g., Kinase Inhibition) Compound->InVitro CellBased Cell-Based Assays (e.g., MTT Cytotoxicity) InVitro->CellBased Potent & Selective Hits Lead Lead Compound Identification CellBased->Lead Efficacious in Cellular Context

Caption: Tiered approach for biological evaluation.

Data Summary Table
Compound ID Target Kinase IC₅₀ (nM) (Kinase Assay) Cell Line IC₅₀ (µM) (MTT Assay)
PYR-001Aurora A15HeLa0.5
PYR-002CDK250MCF-72.1
PYR-003EGFR5A5490.1
Control (Staurosporine)Multiple1-10Various0.01-0.1

Caption: Example data summary for pyrimidine-based kinase inhibitors.

Conclusion: The Future of Pyrimidine Derivatives in Drug Discovery

The pyrimidine scaffold continues to be a highly privileged and versatile platform in the quest for novel therapeutics. [7]Its synthetic tractability, coupled with a deep understanding of its structure-activity relationships against a multitude of biological targets, ensures its continued prominence in drug discovery pipelines. The integration of traditional synthetic chemistry with modern biological screening techniques and powerful computational tools will undoubtedly lead to the development of next-generation pyrimidine-based drugs with improved efficacy, selectivity, and safety profiles. This guide has provided a foundational framework of protocols and insights to empower researchers in their exploration of this remarkable heterocyclic system.

References

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Sources

The Pivotal Role of the Sulfonic Acid Group in Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Acidic Moiety

The sulfonic acid group (-SO₃H), often perceived as a simple strong acid, plays a multifaceted and critical role in shaping the biological activity of both endogenous molecules and synthetic drugs. Its unique physicochemical properties extend far beyond mere proton donation, influencing everything from molecular recognition and binding affinity to pharmacokinetic profiles. This guide provides an in-depth exploration of the sulfonic acid group's significance in biological systems, offering both foundational knowledge and practical protocols for researchers in drug discovery and chemical biology. We will delve into the causality behind its effects, providing a framework for the rational design and evaluation of sulfonated compounds.

Part 1: The Chemical Biology of the Sulfonic Acid Group

The sulfonic acid group's influence on biological activity stems from a combination of its key characteristics:

  • Strong Acidity: Sulfonic acids are among the strongest organic acids, with pKa values often in the range of -1 to -2.[1][2] This means they are fully ionized at physiological pH, existing as the sulfonate anion (-SO₃⁻). This permanent negative charge is a dominant feature, driving potent electrostatic interactions with biological targets.[3]

  • Hydrogen Bonding Hub: The sulfonate group is an excellent hydrogen bond acceptor through its three oxygen atoms. The parent sulfonic acid can also act as a hydrogen bond donor.[3][4] This dual capability allows for a wide range of hydrogen bonding patterns with protein residues, significantly contributing to binding affinity and specificity.[4]

  • High Polarity and Water Solubility: The inherent polarity of the sulfonic acid group dramatically increases the water solubility of parent molecules.[1][4] This property is crucial for drug design, as it can improve the aqueous solubility of poorly soluble compounds, a common hurdle in pharmaceutical development.[4]

  • Bioisosterism: The tetrahedral geometry and anionic character of the sulfonate group allow it to act as a bioisostere for other important functional groups, most notably the phosphate and carboxylate groups.[5][6] This enables medicinal chemists to modulate a compound's properties while maintaining or improving its biological activity.

Visualizing the Key Physicochemical Properties

Caption: Core physicochemical properties of the sulfonic acid group.

Part 2: The Sulfonic Acid Group in Nature and Medicine

The sulfonic acid moiety is not merely a synthetic chemist's tool; it is a fundamental component of numerous biologically important molecules.

Endogenous Sulfonated Compounds: Nature's Design
  • Taurine (2-aminoethanesulfonic acid): This highly abundant amino acid is crucial for a multitude of physiological processes, including bile acid conjugation, osmoregulation, and maintaining cellular integrity in the heart, retina, and central nervous system.[7][8][9] While not incorporated into proteins, its presence at up to 0.1% of human body weight underscores its significance.[9]

  • Heparin and Heparan Sulfate: These complex polysaccharides are rich in sulfonate groups.[10] Their variable sulfation patterns create a molecular "code" that mediates a vast array of biological activities, including cell signaling, inflammation, and blood coagulation.[10][11][12] The specific arrangement of sulfonate groups is critical for their interaction with proteins like antithrombin III, the basis for heparin's anticoagulant effect.[13]

Sulfonated Drugs: A Pillar of Modern Pharmacology

The introduction of sulfonic acid groups has been a highly successful strategy in drug design, leading to a wide range of therapeutic agents.[3]

  • Sulfonamide Antibiotics (Sulfa Drugs): This historic class of antibiotics functions by mimicking p-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid.[14][15][16] The sulfonamide group acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, ultimately halting bacterial growth.[14]

  • Antiviral Agents: Sulfonic acid-containing molecules have shown promise as antiviral drugs, including inhibitors of SARS-CoV-2.[3] For instance, heparin sulfate analogs can prevent the interaction between the viral spike protein and the ACE2 receptor.[3]

  • Other Therapeutic Areas: The application of sulfonic acids in drug design extends to antitumor, and anti-inflammatory agents.[3][17]

Drug ClassExampleMechanism of ActionKey Role of Sulfonic Acid Group
Antibiotics SulfanilamideCompetitive inhibitor of dihydropteroate synthetase[14]Bioisostere for carboxylic acid of PABA[14]
Antivirals Pixatimod (Heparin analog)Prevents SARS-CoV-2 Spike protein binding to ACE2[3]Electrostatic interactions and hydrogen bonding with the target protein[3]
Alcohol Use Disorder AcamprosateModulates glutamatergic neurotransmission[2]Structural component essential for activity[2]

Part 3: Impact on Pharmacokinetics and Pharmacodynamics (PK/PD)

The inclusion of a sulfonic acid group profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

  • Pharmacokinetics:

    • Absorption: The high polarity of the sulfonic acid group can lead to poor membrane permeability, which may limit oral bioavailability.[3]

    • Distribution: Increased water solubility generally leads to distribution in the aqueous compartments of the body.

    • Metabolism: Sulfonation is a major phase II metabolic pathway that increases water solubility and facilitates excretion.[18][19] This process is catalyzed by sulfotransferase (SULT) enzymes.[18]

    • Excretion: The high water solubility of sulfonated compounds and their metabolites promotes renal excretion.[19]

  • Pharmacodynamics:

    • Target Binding: As previously discussed, the sulfonate group's ability to form strong electrostatic and hydrogen bond interactions is a key driver of high-affinity binding to biological targets.[3][4]

Workflow for Assessing the Impact of Sulfonation on PK/PD

PKPD_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility Assay permeability PAMPA / Caco-2 Permeability Assay solubility->permeability metabolism Microsomal/Hepatocyte Stability Assay permeability->metabolism binding Target Binding Assay (SPR, ITC) metabolism->binding pk_study Pharmacokinetic Study in Animal Model binding->pk_study pd_study Pharmacodynamic/Efficacy Study pk_study->pd_study

Caption: A generalized workflow for evaluating the PK/PD effects of sulfonation.

Part 4: Experimental Protocols and Methodologies

To rigorously evaluate the role of a sulfonic acid group in a molecule's biological activity, a combination of biophysical, biochemical, and cell-based assays is essential.

Protocol 1: Assessing Target Binding Affinity using Surface Plasmon Resonance (SPR)

Objective: To quantify the binding kinetics (association and dissociation rates) and affinity of a sulfonated compound to its purified protein target.

Rationale: SPR is a label-free technique that provides real-time data on molecular interactions.[20] It is highly sensitive and allows for the determination of kinetic parameters that are crucial for understanding structure-activity relationships.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Purified protein target

  • Sulfonated compound and non-sulfonated analog (as a control)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface with a 1:1 mixture of EDC/NHS. c. Inject the purified protein target (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. d. Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis: a. Prepare a dilution series of the sulfonated compound and its non-sulfonated analog in running buffer. b. Inject the compounds over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a blank. c. Monitor the association and dissociation phases in real-time. d. After each injection, regenerate the sensor surface with the appropriate regeneration solution to remove the bound analyte.

  • Data Analysis: a. Subtract the reference surface and blank injection signals from the raw data. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Self-Validation:

  • Control Compound: The inclusion of a non-sulfonated analog is critical to directly assess the contribution of the sulfonic acid group to binding.

  • Immobilization Level: Test different protein immobilization levels to ensure that the observed kinetics are not mass transport limited.

  • Reverse Experiment: If possible, immobilize the compound and flow the protein over the surface to confirm the interaction.

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the metabolic stability of a sulfonated compound and identify if sulfonation is a major metabolic pathway.

Rationale: Human liver microsomes (HLMs) contain a rich complement of drug-metabolizing enzymes, including sulfotransferases (with the addition of the necessary cofactor PAPS).[21] This assay provides an early indication of a compound's metabolic clearance.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (or individual components)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Test compound (sulfonated) and a control compound with known metabolic stability (e.g., verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with an internal standard for reaction termination and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: a. Prepare a master mix containing HLMs (final concentration ~0.5 mg/mL) in phosphate buffer. b. Add the test compound (final concentration typically 1 µM). c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding a cofactor mix containing both the NADPH regenerating system and PAPS. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation: a. Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. b. Vortex and centrifuge to precipitate the proteins. c. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Monitor the disappearance of the parent compound over time. b. Perform a metabolite screening to identify potential sulfated metabolites (mass increase of 79.9568 Da).

  • Data Analysis: a. Plot the natural log of the percentage of the parent compound remaining versus time. b. Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Self-Validation:

  • -Cofactor Control: Run a parallel incubation without the cofactor mix to ensure that the compound loss is enzyme-mediated.

  • +PAPS vs. -PAPS: Comparing incubations with and without PAPS can specifically highlight the role of sulfation in the compound's metabolism.

  • Positive Control: The inclusion of a control compound with known metabolic properties validates the activity of the microsomal preparation.

Part 5: Challenges and Future Directions

While the sulfonic acid group is a valuable tool in drug design, its use is not without challenges. The high polarity that enhances water solubility can also impede cell membrane permeability and oral absorption.[3] Furthermore, the potential for certain sulfonate esters to be genotoxic is a regulatory concern that requires careful consideration during process development.[22]

Future research will likely focus on developing novel strategies to harness the benefits of the sulfonic acid group while mitigating its drawbacks. This may include the design of prodrugs that mask the sulfonic acid moiety until it reaches the target site, as well as the development of more sophisticated delivery systems.

Conclusion

The sulfonic acid group is a powerful and versatile functional group that plays a central role in the biological activity of a wide array of molecules. Its strong acidity, hydrogen bonding capabilities, and ability to act as a bioisostere make it an invaluable tool for medicinal chemists and drug discovery scientists. By understanding the fundamental principles that govern its interactions and by employing rigorous experimental protocols, researchers can continue to leverage the unique properties of the sulfonic acid group to design safer and more effective therapeutics.

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  • Merck Manual Professional Edition. (n.d.). Sulfonamides. Merck Manual Professional Edition. [Link]

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Application Note: A Strategic Approach to Screening 2-Hydroxypyrimidine-5-sulfonic Acid for Novel Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the systematic screening of 2-Hydroxypyrimidine-5-sulfonic acid for potential enzymatic inhibition. The unique chemical architecture of this compound, combining a pyrimidine core with a sulfonic acid moiety, suggests a compelling potential for interaction with multiple enzyme classes of therapeutic relevance. This application note outlines a strategic rationale for target selection, detailed protocols for high-throughput and secondary screening assays, and robust methods for data analysis and interpretation. The provided workflows are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in hit identification and characterization.

Introduction: The Rationale for Screening 2-Hydroxypyrimidine-5-sulfonic Acid

The confluence of distinct pharmacophores within a single molecular entity presents a powerful strategy in modern drug discovery. 2-Hydroxypyrimidine-5-sulfonic acid is a prime example of such a molecule, integrating two moieties of significant biological relevance.

  • The Pyrimidine Scaffold: The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] It is a privileged structure, particularly recognized for its ability to act as a hinge-binding motif in the active site of kinases.[1] Beyond kinases, pyrimidine derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, antiviral, and anticancer properties, often through enzymatic inhibition.[2][3][4]

  • The Sulfonic Acid Group: The highly polar and acidic sulfonic acid group can engage in strong ionic and hydrogen-bonding interactions with enzyme active sites. Compounds containing sulfonic acid or related sulfonamide groups are known to inhibit various enzymes, including carbonic anhydrases and proteases.[5] Furthermore, this functional group can mimic the phosphate groups of nucleotide-based enzyme substrates or cofactors, suggesting a potential for competitive inhibition in a range of metabolic enzymes.

The combination of these two groups in 2-Hydroxypyrimidine-5-sulfonic acid warrants a systematic investigation into its enzyme inhibitory potential. This guide provides the strategic framework and detailed protocols to uncover and validate novel biological activities for this intriguing compound.

Strategic Selection of Enzyme Targets

A targeted approach to screening is more efficient and mechanistically informative than an unbiased screen against a vast, random panel of enzymes. Based on the chemical features of 2-Hydroxypyrimidine-5-sulfonic acid, we propose a primary screening panel focused on enzyme families where there is a high probability of interaction.

Proposed Primary Target Classes:

  • Protein Kinases: The pyrimidine core is a well-established ATP-competitive inhibitor scaffold. The sulfonic acid group may provide additional interactions with solvent-exposed regions or charged residues at the ATP-binding pocket entrance, potentially conferring novel selectivity.

  • Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group from a donor substrate (PAPS) to a variety of acceptor molecules. The sulfonic acid moiety of the test compound could act as a mimic of the sulfonate group, potentially inhibiting the enzyme through competitive binding at the active site.

  • Carbonic Anhydrases (CAs): While classic CA inhibitors are sulfonamides, the sulfonic acid group, with its potential to coordinate with the active site zinc ion, makes this class a worthy target for investigation.

This multi-pronged approach allows for the efficient exploration of the compound's inhibitory landscape against mechanistically diverse, high-value therapeutic targets.

High-Throughput Primary Screening Protocol: A Kinase Inhibition Assay

High-throughput screening (HTS) is essential for rapidly assessing the activity of a compound against a large number of targets.[6] Fluorescence-based assays are predominant in HTS due to their high sensitivity and automation compatibility.[7][8] We will detail a protocol using a generic, luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Principle of the Assay (ADP-Glo™ Kinase Assay)

This assay is a two-step process. First, the kinase reaction is performed, where ATP is converted to ADP by the active kinase. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which is then used to drive a luciferase-based reaction, generating a luminescent signal that correlates with kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Materials and Reagents
  • Enzymes: A panel of recombinant human kinases (e.g., SRC, ABL, EGFR).

  • Substrates: Corresponding kinase-specific peptide substrates.

  • Compound: 2-Hydroxypyrimidine-5-sulfonic acid dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffers: Kinase-specific reaction buffers.

  • Plates: White, opaque, 384-well microplates.

  • Instrumentation: Multimode plate reader with luminescence detection capabilities.

Step-by-Step HTS Protocol
  • Compound Plating:

    • Prepare a working stock of 2-Hydroxypyrimidine-5-sulfonic acid at 100 µM in the appropriate kinase reaction buffer.

    • Using an automated liquid handler, dispense 5 µL of the compound solution into the wells of a 384-well plate. For control wells, dispense 5 µL of buffer with DMSO (negative control) or a known potent inhibitor (positive control). This results in a final assay concentration of 10 µM.

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in the appropriate kinase buffer.

    • Dispense 20 µL of the master mix into each well of the plate.

  • Kinase Reaction:

    • Prepare a 2.5X ATP solution in the kinase buffer.

    • Initiate the reaction by adding 25 µL of the ATP solution to each well.

    • Seal the plate and incubate at room temperature for 1 hour.

  • Signal Generation and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

HTS Data Analysis

The primary goal is to identify "hits." A common threshold for hit identification is a decrease in signal of more than three standard deviations from the mean of the negative control.[9]

Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

A hypothetical data summary for a primary screen is presented below:

Enzyme TargetMean Negative Control (RLU)Mean Positive Control (RLU)Signal with Compound (RLU)% InhibitionHit? ( >50%)
Kinase A2,500,000150,0002,450,0002.1%No
Kinase B3,100,000200,000950,00074.1%Yes
Kinase C1,900,000100,0001,880,0001.1%No

Secondary Assays: Hit Confirmation and Potency Determination

Hits identified in the primary screen must be validated through secondary assays. These assays should utilize a different detection methodology to rule out artifacts and should be used to determine the potency (IC50) of the inhibitor.

Protocol: Dose-Response and IC50 Determination for Kinase B

This protocol will determine the concentration of 2-Hydroxypyrimidine-5-sulfonic acid required to inhibit 50% of Kinase B activity.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock of 2-Hydroxypyrimidine-5-sulfonic acid in DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.5 µM).

    • Prepare working solutions of each concentration in the kinase reaction buffer.

  • Assay Performance:

    • Perform the kinase assay as described in section 3.3, but instead of a single concentration, use the range of diluted compound concentrations. Include no-compound (0% inhibition) and known inhibitor (100% inhibition) controls.

  • Data Analysis and IC50 Calculation:

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Hypothetical IC50 Data for Kinase B:

Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.1
3.765.4
1.249.8
0.425.3
0.110.1

From this data, the calculated IC50 would be approximately 1.2 µM .

Visualizing the Workflow and Mechanisms

Clear visual representations of experimental workflows are crucial for understanding and replicating complex protocols.

Screening_Workflow cluster_0 Primary High-Throughput Screen (10 µM) cluster_1 Hit Identification cluster_2 Secondary Assays & Hit Validation cluster_3 Lead Prioritization p1 Kinase Panel h1 Identify Active Compounds (% Inhibition > 50%) p1->h1 p2 Sulfotransferase Panel p2->h1 p3 Carbonic Anhydrase Panel p3->h1 s1 Dose-Response Curve Generation h1->s1 Advance Hits s2 IC50 Determination s1->s2 s3 Orthogonal Confirmatory Assay s2->s3 l1 Validated Lead Compound s3->l1 Confirm Potency & Specificity

Caption: A strategic workflow for screening 2-Hydroxypyrimidine-5-sulfonic acid.

Assay_Principle cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 Detection Step ATP ATP Kinase Active Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate ADP_detect ADP ADP->ADP_detect Quantified Inhibitor 2-Hydroxypyrimidine- 5-sulfonic acid Inhibitor->Kinase Blocks ATP Binding BlockedKinase Inactive Kinase Luciferase Luciferase Reaction ADP_detect->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the luminescence-based kinase inhibition assay.

Conclusion and Forward Outlook

This application note provides a robust and scientifically grounded framework for the initial characterization of 2-Hydroxypyrimidine-5-sulfonic acid as a potential enzyme inhibitor. By focusing on rationally selected, high-value enzyme classes and employing validated, high-throughput methodologies, researchers can efficiently identify and confirm novel inhibitory activities. A confirmed hit from this screening cascade, such as the hypothetical inhibition of "Kinase B," would represent a valuable starting point for further medicinal chemistry optimization and lead development. The principles and protocols outlined herein are broadly applicable and can be adapted for the screening of other novel chemical entities.

References

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. Retrieved February 3, 2026, from [Link]

  • A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays. (2020). PubMed. Retrieved February 3, 2026, from [Link]

  • Synthesis and biological activity of some pyrimidine derivatives. (2024). ResearchGate. Retrieved February 3, 2026, from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed. Retrieved February 3, 2026, from [Link]

  • Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. (2024). NIH. Retrieved February 3, 2026, from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Sulfonic acid/amine-pyrimidine compounds with biological activity and target products 1. (2025). Journal of Yunnan University (Natural Sciences Edition). Retrieved February 3, 2026, from [Link]

  • Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease: Combining machine learning, computational, in vitro and in vivo approaches. (2025). PubMed. Retrieved February 3, 2026, from [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Pyridopyrimidine analogues as novel adenosine kinase inhibitors. (2001). PubMed. Retrieved February 3, 2026, from [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved February 3, 2026, from [Link]

  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed. Retrieved February 3, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: 2-Hydroxypyrimidine-5-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Proper Storage for Researchers, Scientists, and Drug Development Professionals

Best Practices for Storage and Handling

Proper storage and handling are the first line of defense against the degradation of 2-Hydroxypyrimidine-5-sulfonic acid. Due to its chemical nature as a sulfonic acid and a pyrimidine derivative, it is susceptible to environmental factors.

Solid Compound:

  • Temperature: Store in a cool, dry place.[1][2][3] Refrigeration at 2-8°C is recommended for long-term storage.[4][5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential air-sensitive reactions.[1] The compound may be hygroscopic, so protection from moisture is crucial. Keep the container tightly closed in a well-ventilated area.[1][2][3][7][8][9]

  • Light: Protect from light. While specific data for 2-Hydroxypyrimidine-5-sulfonic acid is limited, analogous compounds like 2-phenylbenzimidazole-5-sulfonic acid are known to be susceptible to photodegradation.[1][8]

Solutions:

  • Solvent Choice: Use high-purity, degassed solvents for preparing solutions.

  • pH: The stability of sulfonic acids can be pH-dependent. While an optimal pH for 2-Hydroxypyrimidine-5-sulfonic acid is not definitively established, it is advisable to buffer solutions and avoid highly acidic or alkaline conditions unless experimentally required.

  • Storage of Solutions: If storage of solutions is necessary, it is best to store them at low temperatures (2-8°C or frozen) and protected from light. It is recommended to use freshly prepared solutions for the most reliable results.

Troubleshooting Guide

This section addresses common problems that may arise during the use of 2-Hydroxypyrimidine-5-sulfonic acid in experimental settings.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My experiments are showing poor reproducibility. Could the stability of my 2-Hydroxypyrimidine-5-sulfonic acid be the cause?

  • Answer: Yes, degradation of the compound can lead to inconsistent results. The sulfonic acid group and the pyrimidine ring can both be susceptible to degradation under certain conditions.[10][11] Consider the following possibilities:

    • Photodegradation: Have you been working with the compound or its solutions under direct light for extended periods? Analogous compounds are known to degrade upon exposure to UV light.[1][8] To mitigate this, work in a fume hood with the sash down or use amber vials and light-protective foil.

    • Oxidative Degradation: Is your solvent fresh and free of peroxides? The presence of oxidizing agents, even atmospheric oxygen, can potentially lead to degradation.[12] Using degassed solvents and storing under an inert atmosphere can help prevent this.

    • pH-Mediated Hydrolysis: Have you checked the pH of your solution? Extreme pH values can promote hydrolysis of the pyrimidine ring or other sensitive functional groups.[10] Ensure your solutions are appropriately buffered if they are to be stored or used over a prolonged period.

Issue 2: Visible changes in the solid compound or solutions.

  • Question: My solid 2-Hydroxypyrimidine-5-sulfonic acid has changed color/become clumpy. Is it still usable?

  • Answer: A change in the physical appearance of the solid is a strong indicator of degradation.

    • Clumping: This suggests moisture absorption, as sulfonic acids can be hygroscopic.[7][13] While the compound may still be usable for some applications, its effective concentration will be lower than expected. For sensitive experiments, it is recommended to use a fresh, unopened vial.

    • Color Change: This can be a sign of oxidation or other decomposition pathways. The use of discolored reagent is not recommended as the impurities could interfere with your experiment.

  • Question: My solution of 2-Hydroxypyrimidine-5-sulfonic acid has turned yellow. What could be the cause?

  • Answer: A color change in solution is a common sign of degradation. This is often due to photodegradation or oxidation. It is advisable to discard the solution and prepare a fresh one, taking precautions to protect it from light and oxygen.

Issue 3: Poor solubility of the compound.

  • Question: I am having trouble dissolving 2-Hydroxypyrimidine-5-sulfonic acid.

  • Answer: Sulfonic acids are generally water-soluble.[13] If you are experiencing solubility issues, consider the following:

    • Purity: The compound may have degraded, leading to less soluble byproducts.

    • pH: The protonation state of the sulfonic acid and the pyrimidine ring can affect solubility. Adjusting the pH of the solution may improve solubility. For example, converting the sulfonic acid to its salt form by adding a base can increase aqueous solubility.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely degradation products of 2-Hydroxypyrimidine-5-sulfonic acid?

    • A1: While specific degradation products for this compound are not well-documented, based on similar molecules, potential degradation pathways include desulfonation (loss of the SO3H group) and cleavage of the pyrimidine ring.[11] Under oxidative conditions, further modification of the ring can occur.[1][8]

  • Q2: Can I store solutions of 2-Hydroxypyrimidine-5-sulfonic acid? For how long?

    • A2: It is always best to use freshly prepared solutions. If storage is unavoidable, store aliquots at -20°C or -80°C for short periods (days to a week), protected from light. For longer-term storage, it is recommended to store the compound in its solid form under the recommended conditions.

  • Q3: Is 2-Hydroxypyrimidine-5-sulfonic acid sensitive to temperature?

    • A3: While stable at recommended storage temperatures, high temperatures can promote thermal decomposition. The thermal decomposition of related heterocyclic compounds can lead to the release of small molecules and the formation of complex mixtures.[14][15] Avoid exposing the compound to high heat unless it is part of a specific experimental protocol.

  • Q4: What are the main safety precautions when handling this compound?

    • A4: As a sulfonic acid derivative, 2-Hydroxypyrimidine-5-sulfonic acid should be handled with care. It may cause skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Data Summary Table

ParameterRecommendationRationale and References
Storage Temperature (Solid) 2-8°CTo minimize thermal degradation.[4][5]
Atmosphere Inert gas (Argon, Nitrogen)To prevent oxidation and moisture absorption.[1][6]
Light Protection Store in the dark/amber vialTo prevent photodegradation.[1][8]
Container Tightly sealedTo prevent moisture ingress.[1][2][3][7][8][9]
Solution Storage Freshly prepared is best. Short-term at 2-8°C or frozen, protected from light.To minimize degradation in solution.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesTo avoid chemical reactions leading to degradation.[1]

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_compound Check Physical State of Compound (Solid and Solution) start->check_compound is_degraded Visible Degradation? (Color change, clumping, precipitation) check_compound->is_degraded discard Action: Discard and Use Fresh Compound/Solution is_degraded->discard Yes review_handling Review Handling and Storage Procedures is_degraded->review_handling No end Re-run Experiment with Fresh Reagents and Improved Procedures discard->end check_light Light Exposure? (Working in direct light, clear vials) review_handling->check_light protect_light Action: Protect from Light (Use amber vials, work in low light) check_light->protect_light Yes check_atmosphere Atmosphere Control? (Stored under inert gas, degassed solvents) check_light->check_atmosphere No protect_light->end protect_atmosphere Action: Use Inert Atmosphere (Store under Argon/Nitrogen, use degassed solvents) check_atmosphere->protect_atmosphere Yes check_ph pH of Solution? (Unbuffered, extreme pH) check_atmosphere->check_ph No protect_atmosphere->end buffer_ph Action: Buffer Solution (Maintain a stable, neutral pH if possible) check_ph->buffer_ph Yes check_ph->end No buffer_ph->end

Caption: Troubleshooting decision tree for stability issues.

References

Sources

Technical Support Center: Synthesis of 2-Hydroxypyrimidine-5-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxypyrimidine-5-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important building block. Our approach is rooted in a deep understanding of pyrimidine chemistry and sulfonation reactions, providing you with not just steps to follow, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Hydroxypyrimidine-5-sulfonic acid, and what are the key reaction parameters?

The most prevalent and direct method for the synthesis of 2-Hydroxypyrimidine-5-sulfonic acid is the electrophilic sulfonation of 2-hydroxypyrimidine. This reaction typically employs a strong sulfonating agent such as chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (oleum).

The choice of sulfonating agent and reaction conditions significantly impacts the impurity profile.

  • With Chlorosulfonic Acid: This is a highly reactive agent that can often be used under milder conditions than oleum. The reaction liberates hydrogen chloride gas, which must be scrubbed.

  • With Oleum: This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. The concentration of free SO₃ determines its reactivity. Higher concentrations and temperatures can lead to a higher incidence of side products.

Key reaction parameters to control include:

  • Temperature: Typically, the reaction is started at a low temperature (e.g., 0-5 °C) during the addition of the sulfonating agent to control the exothermic reaction, and then gradually warmed to drive the reaction to completion.

  • Stoichiometry: The molar ratio of the sulfonating agent to 2-hydroxypyrimidine is critical. An excess of the sulfonating agent can lead to di-sulfonation.

  • Reaction Time: Monitoring the reaction progress by a suitable analytical technique (e.g., HPLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities you may encounter during the synthesis of 2-Hydroxypyrimidine-5-sulfonic acid, their identification, cause, and strategies for their removal or prevention.

Q2: My final product contains a significant amount of unreacted 2-hydroxypyrimidine. How can I improve the conversion?

Likely Cause: Incomplete reaction is a common issue and can stem from several factors:

  • Insufficient Sulfonating Agent: The stoichiometry of the sulfonating agent may be too low.

  • Low Reaction Temperature: The activation energy for the sulfonation may not be reached if the temperature is too low.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized areas of low reagent concentration.

Troubleshooting and Protocol Validation:

  • Optimize Stoichiometry: Incrementally increase the molar equivalents of the sulfonating agent (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction by HPLC to find the sweet spot that maximizes conversion without significantly increasing di-sulfonated byproducts.

  • Temperature Profile Adjustment: After the initial low-temperature addition, try gradually increasing the reaction temperature to 40-60 °C and hold for a defined period. Monitor the disappearance of the starting material.

  • Time Course Study: Run the reaction and take aliquots at regular intervals (e.g., every hour) to be analyzed by HPLC. This will help you determine the optimal reaction time.

  • Ensure Efficient Stirring: Use an overhead stirrer for larger scale reactions to ensure proper mixing of the reactants.

Workflow for Optimizing Reaction Conversion

G cluster_start Problem Identification cluster_analysis Potential Causes cluster_solution Troubleshooting Steps cluster_validation Validation start High Level of Unreacted 2-Hydroxypyrimidine cause1 Insufficient Sulfonating Agent start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Short Reaction Time start->cause3 cause4 Poor Mixing start->cause4 sol1 Increase Molar Equivalents of Sulfonating Agent cause1->sol1 sol2 Optimize Temperature Profile cause2->sol2 sol3 Conduct Time Course Study cause3->sol3 sol4 Improve Agitation cause4->sol4 validation HPLC Analysis of Reaction Conversion sol1->validation sol2->validation sol3->validation sol4->validation

Caption: Troubleshooting workflow for incomplete reaction.

Q3: I am observing an impurity with the same mass as my product in the mass spectrum, but it has a different retention time in HPLC. What could it be?

Likely Impurity: 2-Hydroxypyrimidine-4-sulfonic acid (regioisomer).

Causality: The pyrimidine ring has multiple positions where electrophilic substitution can occur. While the 5-position is generally favored for sulfonation of 2-hydroxypyrimidine due to electronic and steric factors, sulfonation at the 4-position can also occur, leading to the formation of the 2-hydroxypyrimidine-4-sulfonic acid regioisomer. The formation of this isomer is often favored by more aggressive reaction conditions (higher temperatures, stronger sulfonating agents).

Identification and Characterization:

  • HPLC-MS: The regioisomer will have the same mass as the desired product but will likely have a different retention time on a reverse-phase HPLC column due to differences in polarity.

  • NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to distinguish between the isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for the 5-substituted versus the 4-substituted product. For 2-hydroxypyrimidine-5-sulfonic acid, you would expect to see two singlets for the protons at the 4 and 6 positions. For the 4-sulfonic acid isomer, you would expect to see two doublets for the protons at the 5 and 6 positions.

Mitigation Strategies:

  • Control of Reaction Temperature: Maintain a lower reaction temperature throughout the addition and reaction phases to favor the thermodynamically more stable 5-substituted product.

  • Choice of Sulfonating Agent: Chlorosulfonic acid is often more selective than oleum. If using oleum, use a lower concentration of free SO₃.

  • Purification: Separation of the regioisomers can be challenging due to their similar physical properties. Fractional crystallization from a suitable solvent system (e.g., water/alcohol mixtures) may be effective. Preparative HPLC is another option for obtaining highly pure material, although it is less practical for large-scale synthesis.

Formation of Regioisomeric Impurity

G 2-Hydroxypyrimidine 2-Hydroxypyrimidine 2-Hydroxypyrimidine-5-sulfonic acid 2-Hydroxypyrimidine-5-sulfonic acid 2-Hydroxypyrimidine->2-Hydroxypyrimidine-5-sulfonic acid Sulfonation (Major Product) 2-Hydroxypyrimidine-4-sulfonic acid 2-Hydroxypyrimidine-4-sulfonic acid 2-Hydroxypyrimidine->2-Hydroxypyrimidine-4-sulfonic acid Sulfonation (Regioisomeric Impurity)

Caption: Formation of the desired product and its regioisomer.

Q4: My product analysis shows a di-sulfonated impurity. How can I avoid this?

Likely Impurity: 2-Hydroxypyrimidine-4,6-disulfonic acid.

Causality: The use of a large excess of the sulfonating agent or harsh reaction conditions (high temperature, long reaction time) can lead to a second sulfonation event on the pyrimidine ring, typically at the 4- or 6-position, resulting in the formation of a di-sulfonated byproduct.

Prevention and Removal:

StrategyDescription
Stoichiometric Control Carefully control the molar ratio of the sulfonating agent to 2-hydroxypyrimidine. Use the minimum excess required for complete conversion of the starting material.
Reaction Monitoring Monitor the reaction by HPLC. Stop the reaction as soon as the formation of the desired product plateaus and before a significant amount of the di-sulfonated product appears.
Purification The di-sulfonated product is significantly more polar than the mono-sulfonated product. This difference can be exploited for purification. Recrystallization from a polar solvent like water may leave the more soluble di-sulfonated impurity in the mother liquor.
Q5: After neutralization and workup, my product has a low purity and contains a high level of inorganic salts. How can I improve the isolation of the pure product?

Likely Impurity: Inorganic sulfates (e.g., sodium sulfate).

Causality: The reaction is typically quenched with water and neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to a specific pH to precipitate the sulfonic acid or its salt. If the final product is isolated by evaporation, all the inorganic salts formed during neutralization will contaminate the product.

Improved Workup and Purification Protocol:

  • Controlled Precipitation: After quenching the reaction mixture in water, carefully adjust the pH. 2-Hydroxypyrimidine-5-sulfonic acid is a strong acid and will be soluble at high pH. By carefully adjusting the pH to a more acidic range (e.g., pH 1-2), the sulfonic acid can often be precipitated while the inorganic salts remain in solution.

  • Recrystallization: Recrystallize the crude product from a suitable solvent. Since the product is highly polar, water or a mixture of water and a water-miscible organic solvent like ethanol or isopropanol is a good starting point. The inorganic salts will have very low solubility in the alcohol-rich solvent mixtures.

  • Diafiltration/Ion Exchange: For very high purity requirements, techniques like diafiltration (if the product is in a salt form) or ion-exchange chromatography can be employed to remove inorganic salts.[1]

Experimental Protocols

Proposed HPLC Method for Purity Analysis

This method is a starting point and may require optimization for your specific instrumentation and impurity profile.

ParameterCondition
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B for 5 min, then ramp to 95% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: The high polarity of the sulfonic acid and its impurities may require a highly aqueous mobile phase for good retention and separation on a C18 column.

References

  • CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents.
  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents.
  • CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Google Patents.
  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Available at: [Link]

  • US3496224A - Purification of sulfonic acids - Google Patents.
  • Snodin, D. J. (2021). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 25(8), 1739-1759. Available at: [Link]

  • US4476306A - Method of preparing 2,4-dihydroxypyrimidine - Google Patents.
  • CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents.
  • Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. (2021). The Journal of Organic Chemistry, 86(21), 15087–15097. Available at: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. J. Chem. Soc., Perkin Trans. 2, 1973, 113-116. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 2009, 13(4), 698-701. Available at: [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences, 2024. Available at: [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, 1978, 971-974. Available at: [Link]

  • Synthesis of 5‐substituted uracils and 2,4‐dimethoxypyrimidines by wittig olefination. Journal of Heterocyclic Chemistry, 2005, 42(5), 895-900. Available at: [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 2022, 42(4), 1475-1519. Available at: [Link]

  • EP0071018B1 - Process for preparing 2,4-dihydroxypyrimidine (uracil) - Google Patents.

Sources

Navigating the Synthesis of 2-Hydroxypyrimidine-5-sulfonic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxypyrimidine-5-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this synthesis, helping you to anticipate challenges, troubleshoot effectively, and successfully scale your process.

Understanding the Synthesis: A Mechanistic Perspective

The synthesis of 2-Hydroxypyrimidine-5-sulfonic acid typically involves the electrophilic sulfonation of 2-hydroxypyrimidine. The pyrimidine ring is inherently electron-deficient, which can make electrophilic substitution challenging. However, the hydroxyl group at the 2-position is an activating group, directing the incoming electrophile to the electron-rich 5-position.[1] The choice of sulfonating agent and reaction conditions is critical to achieving good yield and purity.

A common approach involves the use of a strong sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid. The reaction proceeds through the generation of sulfur trioxide (SO₃), a powerful electrophile, which then attacks the pyrimidine ring.

Experimental Workflow: A Step-by-Step Protocol

Below is a detailed methodology for the synthesis of 2-Hydroxypyrimidine-5-sulfonic acid. This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Hydroxypyrimidine

  • Fuming Sulfuric Acid (20% SO₃)

  • Ice

  • Saturated Sodium Chloride Solution

  • Acetone

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2-hydroxypyrimidine.

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with constant stirring.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by a suitable analytical method such as HPLC.[2]

  • Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product should precipitate out of the acidic aqueous solution. If precipitation is incomplete, addition of a saturated sodium chloride solution can aid in salting out the product. Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with ice-cold acetone to remove any unreacted starting material and other organic impurities.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of 2-Hydroxypyrimidine-5-sulfonic acid.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Insufficiently Strong Sulfonating Agent: The pyrimidine ring is deactivated, requiring a potent electrophile. 2. Low Reaction Temperature: The activation energy for the sulfonation of a deactivated ring may not be met. 3. Short Reaction Time: The reaction may not have reached completion.1. Use fuming sulfuric acid with a higher percentage of SO₃ or consider using chlorosulfonic acid. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Extend the reaction time and monitor progress by HPLC.
Formation of Multiple Products (Isomers or Polysulfonation) 1. High Reaction Temperature: At elevated temperatures, the regioselectivity of the sulfonation may decrease, leading to the formation of other isomers.[3] 2. Excess Sulfonating Agent: A large excess of the sulfonating agent can lead to the introduction of a second sulfonic acid group on the ring.1. Carefully control the reaction temperature throughout the addition and heating phases. 2. Use a smaller excess of the sulfonating agent. A molar ratio of 1.1 to 1.5 equivalents of SO₃ to 2-hydroxypyrimidine is a good starting point.
Product is Difficult to Isolate/Precipitate 1. High Solubility in Water: The sulfonic acid group makes the product highly polar and water-soluble. 2. Formation of a Stable Salt: The product may form a soluble salt in the reaction mixture.1. After quenching, add a saturated solution of sodium chloride to "salt out" the product. 2. Adjust the pH of the aqueous solution. The free sulfonic acid is often less soluble than its salt. 3. Consider using an alternative isolation method, such as precipitation as an insoluble salt with a suitable counterion.[4]
Product is Contaminated with Sulfuric Acid 1. Incomplete Removal During Washing: Sulfuric acid can be trapped within the product crystals.1. Wash the filter cake thoroughly with a solvent in which the product has low solubility but sulfuric acid is soluble, such as cold acetone or isopropanol. 2. Recrystallization from a minimal amount of hot water can also help to remove trapped sulfuric acid.[5]
Reaction Mixture Becomes Very Viscous and Difficult to Stir 1. High Concentration of Reactants: At large scale, the reaction mixture can become thick as the product forms.1. Use a more dilute solution by adding a suitable inert solvent that is stable to the reaction conditions, such as sulfolane. 2. Ensure you are using a robust mechanical stirrer capable of handling viscous mixtures.
Exothermic Reaction is Difficult to Control on a Larger Scale 1. Heat Generation: The reaction of the sulfonating agent with the substrate and any residual water is highly exothermic.1. Slow Addition: Add the sulfonating agent at a very slow, controlled rate. 2. Efficient Cooling: Use a more efficient cooling bath (e.g., a cryostat) to maintain the desired temperature. 3. Reverse Addition: Consider adding the 2-hydroxypyrimidine solution to the sulfonating agent to better control the initial exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the sulfonation of 2-hydroxypyrimidine?

Electrophilic substitution on the pyrimidine ring is generally directed to the 5-position, which is the most electron-rich carbon atom.[1] The hydroxyl group at the 2-position further activates this position, making the formation of 2-Hydroxypyrimidine-5-sulfonic acid the major product.

Q2: Can I use concentrated sulfuric acid instead of fuming sulfuric acid?

While concentrated sulfuric acid can be used, it is a much weaker sulfonating agent than fuming sulfuric acid. To achieve a reasonable reaction rate and yield with concentrated sulfuric acid, significantly higher reaction temperatures and longer reaction times would likely be required, which could lead to product decomposition.

Q3: Is desulfonation a concern under the reaction conditions?

Desulfonation, the reverse of sulfonation, is typically favored by high temperatures and the presence of dilute acid.[6][7] While some desulfonation may occur at elevated reaction temperatures, using a strong sulfonating agent and then quenching the reaction in cold water generally minimizes this side reaction.

Q4: How can I purify the final product if it is still impure after initial isolation?

Due to its high polarity, traditional column chromatography on silica gel can be challenging. Recrystallization from a minimal amount of hot water is often the most effective method for purifying sulfonic acids.[5] Alternatively, techniques such as ion-exchange chromatography or precipitation as a specific salt followed by regeneration of the free acid can be employed.[4][8]

Q5: What are the key safety precautions I should take during this synthesis?

  • Fuming sulfuric acid and chlorosulfonic acid are extremely corrosive and reactive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • The reaction is highly exothermic. Ensure you have an adequate cooling system in place and add reagents slowly to maintain control of the temperature.

  • Quenching the reaction mixture with water is also highly exothermic. This step should be performed with extreme caution by slowly adding the reaction mixture to a large excess of ice with vigorous stirring.

Q6: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and a UV detector is an excellent method for both monitoring the reaction progress and determining the purity of the final product.[2][9] The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Visualizing the Process

To aid in understanding the key stages of the synthesis and potential challenges, the following workflow diagram is provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_troubleshooting Potential Issues Start 2-Hydroxypyrimidine Reaction Sulfonation (Fuming H₂SO₄) Start->Reaction Slow Addition 0-10 °C Quenching Quenching (Ice Water) Reaction->Quenching Controlled Pouring < 10 °C LowYield Low Yield Reaction->LowYield Precipitation Precipitation (Salting Out) Quenching->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Cold Acetone) Filtration->Washing Impurity Impurity Profile Filtration->Impurity Drying Drying (Vacuum Oven) Washing->Drying FinalProduct 2-Hydroxypyrimidine-5-sulfonic acid Drying->FinalProduct

Caption: A workflow diagram illustrating the key stages and potential challenges in the synthesis of 2-Hydroxypyrimidine-5-sulfonic acid.

References

  • Wikipedia. (n.d.). Desulfonation. Retrieved from [Link][6]

  • Google Patents. (n.d.). EP0694516B1 - Process of selective desulfonation.
  • Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Retrieved from [10]

  • Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Retrieved from [2]

  • Glasp. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link][7]

  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Retrieved from [Link]

  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids. Retrieved from [8]

  • Seager, S., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology, 23(11), 1223-1234.
  • Baluja, S., et al. (2013). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 114(2), 735-741.
  • KiloMentor. (2019, December 6). Precipitation and Isolation of Organic Carboxylic Acids, Sulfonic Acids and Sulfinic Acids from Solution or Reaction Media. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link][1]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • PubMed. (2023, February 1). Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid. Retrieved from [Link]

  • YouTube. (2017, December 11). Desulfonation. Retrieved from [Link]

  • ResearchGate. (n.d.). Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid. Retrieved from [Link]

  • The Application Notebook. (2011, September 1). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Retrieved from [Link]

  • MDPI. (n.d.). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link][5]

  • PubMed. (2017, July 1). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). Retrieved from [Link]

  • RSC Publishing. (n.d.). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. Retrieved from [Link]

  • University of Limerick. (2001, December 1). Thermal stability of a ureidopyrimidinone model compound. Retrieved from [Link]

  • MDPI. (2023, February 28). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Retrieved from [Link]

  • PubMed Central. (2024, July 24). General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability. Retrieved from [Link]

  • MDPI. (n.d.). The Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Urinary Levels of Etoricoxib After Fabric Phase Sorptive Extraction. Retrieved from [Link][9]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]

Sources

Technical Support Center: Monitoring 2-Hydroxypyrimidine-5-sulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges in monitoring reactions involving 2-Hydroxypyrimidine-5-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical syntheses.

Introduction to Analytical Challenges

2-Hydroxypyrimidine-5-sulfonic acid is a highly polar, water-soluble molecule. Its analysis presents a unique set of challenges primarily stemming from its physicochemical properties. These include:

  • High Polarity: Makes retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns difficult.

  • Potential for Tautomerization: The hydroxypyrimidine ring can exist in keto-enol forms, which can lead to peak broadening or multiple peaks in chromatograms.

  • Ionic Nature: The sulfonic acid group is highly acidic, making the compound ionic at most pH values. This can lead to poor peak shape and interaction with active sites on HPLC columns and instruments.

  • Limited UV Chromophore: While the pyrimidine ring absorbs UV light, the molar absorptivity may be low, requiring sensitive detectors or higher concentrations for accurate quantification.

This guide will provide you with the foundational knowledge and practical advice to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for monitoring reactions of 2-Hydroxypyrimidine-5-sulfonic acid?

A1: The primary and most robust technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] Due to the high polarity of the analyte, a reversed-phase method with a polar-modified column (e.g., C18 with a polar end-capping) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended. Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) for enhanced specificity and sensitivity, and to aid in the identification of impurities and byproducts.[4][5][6]

Q2: I am observing poor peak shape (tailing or fronting) for my analyte. What are the common causes and solutions?

A2: Poor peak shape is a common issue with highly polar and ionic compounds like 2-Hydroxypyrimidine-5-sulfonic acid. The primary causes include:

  • Secondary Interactions: The sulfonic acid group can interact with residual silanols on the silica-based column packing material.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

Solutions:

  • Use a modern, high-purity silica column with end-capping.

  • Add a competing agent to the mobile phase, such as a low concentration of trifluoroacetic acid (TFA) (0.05-0.1%) or an ion-pairing reagent. However, be aware that TFA can suppress MS signals.

  • Adjust the mobile phase pH to ensure consistent ionization of the analyte. A pH around 2-3 is a good starting point.

  • Reduce the injection volume or sample concentration.

Q3: What are the expected degradation products or byproducts I should be looking for?

A3: Based on the chemistry of pyrimidines and sulfonic acids, potential byproducts and degradation products could include:

  • Desulfonation: Loss of the sulfonic acid group to form 2-hydroxypyrimidine, especially under harsh acidic or high-temperature conditions.[7]

  • Hydrolysis of the pyrimidine ring: Opening of the ring structure under extreme pH conditions.[8]

  • Oxidation products: If oxidizing agents are present, the pyrimidine ring can be oxidized.[9]

  • Byproducts from starting materials: Unreacted starting materials or impurities in the starting materials can be carried through the reaction.

Q4: How can I confirm the identity of my main peak and any impurities?

A4: The most definitive method for structure confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS) . By obtaining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can confirm the identity of your compound and tentatively identify unknown impurities.[10] For complete structural elucidation of novel impurities, isolation by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[11]

Q5: What are the best practices for sample preparation?

A5: Proper sample preparation is crucial for accurate and reproducible results.

  • Solvent: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition as the sample diluent.[1]

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove particulate matter that can clog the HPLC column and system.

  • Concentration: Ensure the sample concentration is within the linear range of the detector. A typical starting concentration for HPLC-UV analysis is around 1 mg/mL.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for the analyte - Sample degradation.- Incorrect injection.- Detector issue.- Analyte not eluting from the column.- Check sample stability. Prepare fresh samples.- Verify autosampler and injection syringe are working correctly.- Check detector lamp status and wavelength settings.- Use a stronger mobile phase or a different column.
Broad peaks - Column contamination or aging.- High dead volume in the HPLC system.- Tautomerization of the analyte.- Flush the column with a strong solvent. If the problem persists, replace the column.- Check all fittings and tubing for leaks or excessive length.- Adjust mobile phase pH or temperature to favor one tautomeric form.
Poor resolution between analyte and impurities - Non-optimized mobile phase.- Inappropriate column chemistry.- Perform a gradient optimization. Vary the organic modifier, pH, and gradient slope.- Try a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column).
Baseline noise or drift - Air bubbles in the system.- Contaminated mobile phase.- Leaking pump seals.- Degas the mobile phase thoroughly.- Prepare fresh mobile phase with HPLC-grade solvents.- Perform pump maintenance.

Experimental Protocols

Protocol 1: Standard HPLC-UV Method for Reaction Monitoring

This protocol provides a starting point for developing a robust HPLC method for monitoring the progress of reactions involving 2-Hydroxypyrimidine-5-sulfonic acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column with polar end-capping (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Water/Acetonitrile (95:5, v/v)

  • Standard: A well-characterized reference standard of 2-Hydroxypyrimidine-5-sulfonic acid.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm (or the lambda max of the compound)

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis:

  • Inject a blank (sample diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Monitor the disappearance of starting materials and the appearance of the product peak over the course of the reaction.

Protocol 2: Sample Preparation for LC-MS Analysis

For LC-MS analysis, it is crucial to use volatile mobile phase modifiers.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Follow the same sample preparation steps as in Protocol 1, but ensure all solvents and reagents are LC-MS grade.

  • The mass spectrometer should be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Visualizations

Experimental Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Aliquot Dilute Dilute with Mobile Phase A Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition Detect->Data Integrate Integrate Peaks Data->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of reaction mixtures.

Troubleshooting Logic for Poor Peak Shape

G cluster_causes cluster_solutions Start Poor Peak Shape (Tailing/Fronting) Cause1 Secondary Interactions Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Inappropriate pH Start->Cause3 Sol1 Use End-capped Column Add Mobile Phase Modifier Cause1->Sol1 Sol2 Reduce Sample Concentration or Injection Volume Cause2->Sol2 Sol3 Adjust Mobile Phase pH Cause3->Sol3

Caption: Decision tree for troubleshooting poor peak shape.

References

  • Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. PubMed. (2022-06-05). [Link]

  • CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google P
  • (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library. [Link]

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google P
  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google P
  • Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google P
  • EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC - NIH. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices | Request PDF - ResearchGate. [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC - NIH. [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - Research journals. [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed. [Link]

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing). [Link]

  • ¹H-NMR spectra of pCS (1, top) and 2-hydroxy-5-methylbenzenesulfonic acid (2, bottom). [Link]

  • 1 H NMR spectra of compound 2. | Download Scientific Diagram - ResearchGate. [Link]

  • [Study of the stability of pyrimido-[5,4-e]-1,2,4-triazine antibiotics in acid-base media by NMR spectroscopy] - PubMed. [Link]

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preventing decomposition of 2-Hydroxypyrimidine-5-sulfonic acid during workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition During Workup

Welcome to the technical support center for 2-Hydroxypyrimidine-5-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on preventing its decomposition during experimental workup. As a Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and field-proven insights to ensure the integrity of your research.

Understanding the Challenge: The Instability of 2-Hydroxypyrimidine-5-sulfonic acid

2-Hydroxypyrimidine-5-sulfonic acid is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by its propensity to decompose, particularly during purification and isolation steps. The primary mode of decomposition is desulfonation , the cleavage of the carbon-sulfur bond, which is influenced by factors such as pH, temperature, and the presence of certain reagents.

This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring high yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of product during aqueous workup. What is the likely cause?

A: The most probable cause is hydrolytic desulfonation, especially if the workup is performed under acidic conditions and/or at elevated temperatures.[1][2] The sulfonic acid group can be cleaved from the pyrimidine ring, resulting in the formation of 2-hydroxypyrimidine. For a detailed explanation and mitigation strategies, please refer to the Troubleshooting Guide section on Problem: Significant Product Loss and Evidence of Desulfonation.

Q2: My isolated product has a brownish tint, but the starting material was white. What does this indicate?

A: A color change often suggests the formation of degradation byproducts. This could be due to a variety of factors, including oxidative degradation or side reactions promoted by harsh workup conditions. See the Troubleshooting Guide under Problem: Product Discoloration for potential causes and solutions.

Q3: Can I use standard silica gel chromatography to purify 2-Hydroxypyrimidine-5-sulfonic acid?

A: Due to its high polarity and water solubility, standard silica gel chromatography is generally not effective for purifying this compound.[3][4] Alternative methods such as ion-exchange chromatography or reversed-phase chromatography are more suitable.[3][4] Our recommended protocol can be found in the Experimental Protocols section.

Q4: How can I confirm if desulfonation has occurred in my sample?

A: Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of the desulfonated byproduct, 2-hydroxypyrimidine.[5][6][7] Comparing the analytical data of your product with a known standard of 2-hydroxypyrimidine will confirm its presence.

Troubleshooting Guide

This section addresses specific problems you might encounter during the workup of 2-Hydroxypyrimidine-5-sulfonic acid, providing potential causes and actionable solutions.

Problem: Significant Product Loss and Evidence of Desulfonation

Potential Causes:

  • Acidic Conditions: The C-S bond in aryl sulfonic acids is susceptible to cleavage under acidic conditions, a reaction known as hydrolytic desulfonation.[1][2] The presence of strong acids, even in catalytic amounts, can significantly accelerate this process, especially with heating.

  • Elevated Temperatures: Sulfonic acids, while generally thermally stable, can undergo desulfonation at elevated temperatures, particularly in aqueous solutions.[8]

  • Prolonged Reaction/Workup Times: Extended exposure to destabilizing conditions increases the likelihood and extent of decomposition.

Solutions:

  • Maintain Neutral or Slightly Basic pH: During extractions and washes, use buffers to maintain a pH between 7 and 8. If acidification is necessary to precipitate the product, perform it at low temperatures (0-5 °C) and for the shortest possible duration.

  • Low-Temperature Workup: Conduct all workup steps, including extractions, washes, and filtrations, at reduced temperatures (ice bath) to minimize thermal decomposition.

  • Minimize Workup Time: Streamline your workup procedure to reduce the time the compound spends in solution, especially under potentially harsh conditions.

  • Use of a Co-solvent: In some cases, adding a co-solvent like isopropanol or acetone during precipitation from water can improve recovery and reduce the time needed for isolation.

Problem: Product Discoloration

Potential Causes:

  • Oxidation: The pyrimidine ring can be susceptible to oxidation, especially in the presence of air and trace metal impurities, leading to colored byproducts.

  • Side Reactions: Unreacted starting materials or reagents from the preceding reaction can lead to side reactions during workup, causing impurities.

Solutions:

  • Work Under Inert Atmosphere: When possible, perform workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Use of Chelating Agents: Adding a small amount of a chelating agent like EDTA during the initial aqueous steps can sequester metal ions that might catalyze oxidation.

  • Thorough Washing: Ensure efficient removal of residual reagents and byproducts by performing multiple washes with appropriate solvents.

Problem: Difficulty in Isolating the Product from Aqueous Solution

Potential Causes:

  • High Water Solubility: The sulfonic acid group imparts high water solubility, making extraction into organic solvents and precipitation from water challenging.[9]

Solutions:

  • Salting Out: Increase the ionic strength of the aqueous solution by adding a saturated solution of a salt like sodium chloride or sodium sulfate. This can decrease the solubility of the sulfonic acid and promote its precipitation or improve its partitioning into an organic solvent during extraction.

  • Lyophilization (Freeze-Drying): If the product is stable to freezing and vacuum, lyophilization is an effective method to remove water without heating.

  • Azeotropic Distillation: For removal of residual water from the isolated solid, azeotropic distillation with a solvent like toluene can be employed.[9]

Visualizing the Decomposition Pathway

The following diagram illustrates the primary decomposition pathway of 2-Hydroxypyrimidine-5-sulfonic acid under acidic conditions.

DecompositionPathway cluster_caption Start 2-Hydroxypyrimidine-5-sulfonic acid Intermediate Protonated Intermediate (Sigma Complex) Start->Intermediate + H₃O⁺ Intermediate->Start - H₃O⁺ (Reversible) Product 2-Hydroxypyrimidine (Decomposition Product) Intermediate->Product - HSO₃⁻ Byproduct H₂SO₄ caption_node Fig. 1: Acid-catalyzed hydrolytic desulfonation of 2-Hydroxypyrimidine-5-sulfonic acid.

Caption: Acid-catalyzed hydrolytic desulfonation pathway.

Impact of Workup Conditions on Stability

The stability of 2-Hydroxypyrimidine-5-sulfonic acid is highly dependent on the experimental conditions. The following table summarizes the impact of key parameters on its decomposition.

ParameterConditionImpact on StabilityRecommendation
pH < 4 (Acidic)High risk of desulfonation[1][2]Maintain pH > 6. If acidification is required, use low temperatures and short durations.
7-8 (Neutral/Slightly Basic)Generally stableOptimal pH range for workup.
> 9 (Basic)Potential for other base-catalyzed degradation pathways[10]Avoid strongly basic conditions unless specifically required by the protocol.
Temperature > 40 °CIncreased rate of decomposition[8]Perform all workup steps at or below room temperature, preferably on an ice bath.
0-5 °CMinimized decompositionIdeal temperature for all workup procedures.
Presence of Nucleophiles WaterCan act as a nucleophile in hydrolytic desulfonation[2]Minimize time in aqueous solution.
Strong Nucleophiles (e.g., NaOH)Can lead to displacement of the sulfonate group[10]Avoid the use of strong nucleophiles during workup.

Experimental Protocol: Recommended Workup Procedure to Minimize Decomposition

This protocol provides a step-by-step methodology for the workup and isolation of 2-Hydroxypyrimidine-5-sulfonic acid, designed to preserve its integrity.

Step 1: Quenching and Neutralization
  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous phase is between 7.0 and 7.5. Monitor the pH carefully using a calibrated pH meter. Rationale: This neutralizes any excess acid from the reaction, preventing acid-catalyzed desulfonation.

Step 2: Removal of Organic Impurities
  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-polar impurities. Rationale: The highly polar product will remain in the aqueous layer.

  • Combine the organic layers and discard them.

Step 3: Isolation of the Product

Method A: Precipitation

  • Cool the aqueous layer to 0-5 °C.

  • Slowly add a minimal amount of cold (0-5 °C) 1 M hydrochloric acid (HCl) dropwise with stirring until the product begins to precipitate. The optimal pH for precipitation should be determined empirically but should be kept as high as possible.

  • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, washing with a small amount of ice-cold water, followed by a cold, water-miscible organic solvent (e.g., acetone) to aid in drying.

  • Dry the product under high vacuum at room temperature.

Method B: Ion-Exchange Chromatography

  • Load the neutralized aqueous solution onto a pre-equilibrated strong anion exchange resin.

  • Wash the resin with deionized water to remove salts and neutral impurities.

  • Elute the product using a gradient of an aqueous salt solution (e.g., NaCl or NH₄HCO₃).

  • Desalt the product-containing fractions using reversed-phase chromatography or dialysis.

  • Remove the water by lyophilization. Rationale: This method is gentle and highly effective for purifying water-soluble, charged molecules.[4]

Workflow Diagram

Workflow cluster_caption Start Reaction Mixture Quench Quench & Neutralize (0-5 °C, pH 7-7.5) Start->Quench Extract Extract with Organic Solvent (Remove Impurities) Quench->Extract Aqueous Aqueous Layer (Contains Product) Extract->Aqueous Precipitate Method A: Precipitation (Cold Acid) Aqueous->Precipitate Option 1 IEC Method B: Ion-Exchange Chromatography Aqueous->IEC Option 2 Filter Filter & Dry Precipitate->Filter Final Pure Product Filter->Final Desalt Desalt & Lyophilize IEC->Desalt Desalt->Final caption_node Fig. 2: Recommended workup and isolation workflow.

Sources

Validation & Comparative

A Comparative Analysis of Sulfonating Agents for the Synthesis of 2-Hydroxypyrimidine-5-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxypyrimidine and its sulfonated derivatives are pivotal structural motifs in medicinal chemistry and drug development. The introduction of a sulfonic acid group can significantly modulate the physicochemical properties of the parent molecule, enhancing its aqueous solubility, altering its pharmacokinetic profile, and providing a handle for further functionalization. Notably, pyrimidine-sulfonamide hybrids have demonstrated a wide array of biological activities, including anticancer and anti-inflammatory properties. The regioselective sulfonation of 2-hydroxypyrimidine, primarily at the C5 position, is a key transformation to access these valuable building blocks.

This guide provides a comprehensive comparative analysis of common sulfonating agents for the synthesis of 2-hydroxypyrimidine-5-sulfonic acid. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and present a comparative assessment of oleum (fuming sulfuric acid), chlorosulfonic acid, and the sulfur trioxide-pyridine complex. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic step.

Understanding the Sulfonation of 2-Hydroxypyrimidine

The sulfonation of 2-hydroxypyrimidine is an electrophilic aromatic substitution reaction. The pyrimidine ring is generally considered electron-deficient, which can make electrophilic substitution challenging. However, the hydroxyl group at the C2 position is an activating group that donates electron density to the ring, facilitating the attack by an electrophile. Furthermore, 2-hydroxypyrimidine exists in tautomeric equilibrium with its 2-pyridone form, which can influence its reactivity[1]. The electron-donating nature of the hydroxyl/carbonyl group directs the incoming electrophile to the positions ortho and para to it. In the case of 2-hydroxypyrimidine, the C5 position is electronically activated and sterically accessible, making it the preferred site of sulfonation.

The general mechanism involves the generation of a potent electrophile (typically a form of sulfur trioxide, SO₃), which is then attacked by the electron-rich pyrimidine ring to form a sigma complex (also known as a Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the desired sulfonic acid derivative.

cluster_start Step 1: Electrophilic Attack cluster_end Step 2: Deprotonation 2-HP 2-Hydroxypyrimidine Sigma_Complex Sigma Complex 2-HP->Sigma_Complex Attack at C5 E+ Electrophile (SO3) E+->Sigma_Complex Product 2-Hydroxypyrimidine-5-sulfonic acid Sigma_Complex->Product Restoration of Aromaticity Base Base (e.g., HSO4-) Base->Product

Figure 1: General mechanism of electrophilic sulfonation of 2-hydroxypyrimidine.

Comparative Analysis of Sulfonating Agents

The choice of sulfonating agent is critical and depends on factors such as reactivity, selectivity, safety, and scalability. Below, we compare three commonly employed reagents for the sulfonation of 2-hydroxypyrimidine.

Sulfonating AgentFormulaKey CharacteristicsAdvantagesDisadvantages
Oleum H₂SO₄·xSO₃Highly reactive and corrosive mixture of sulfuric acid and sulfur trioxide.Potent sulfonating agent, readily available, and cost-effective for large-scale synthesis.Can lead to over-sulfonation and charring if not carefully controlled; highly corrosive and hazardous to handle.
Chlorosulfonic Acid HSO₃ClA strong and highly reactive sulfonating agent.Generally provides good yields and can be used under milder conditions than oleum.Reacts violently with water, releasing HCl gas; corrosive and requires careful handling.
Sulfur Trioxide-Pyridine Complex C₅H₅N·SO₃A stable, solid complex of sulfur trioxide and pyridine.Mild and selective sulfonating agent, easy to handle, and often results in cleaner reactions with fewer byproducts.More expensive than oleum or chlorosulfonic acid, and the pyridine needs to be removed during workup.

Detailed Experimental Protocols and Mechanistic Insights

Sulfonation with Oleum (Fuming Sulfuric Acid)

Oleum is a powerful sulfonating agent due to the high concentration of sulfur trioxide, which is the active electrophile. The reaction with 2-hydroxypyrimidine is typically exothermic and requires careful temperature control to prevent degradation of the starting material and product.

Mechanism:

In fuming sulfuric acid, sulfur trioxide is the primary electrophile. The reaction proceeds through the classical electrophilic aromatic substitution mechanism.

cluster_reaction Sulfonation with Oleum 2-HP 2-Hydroxypyrimidine Product 2-Hydroxypyrimidine-5-sulfonic acid 2-HP->Product Oleum H₂SO₄·xSO₃ Oleum->Product cluster_reaction Sulfonation with Chlorosulfonic Acid 2-HP 2-Hydroxypyrimidine Product 2-Hydroxypyrimidine-5-sulfonic acid + HCl 2-HP->Product CSA HSO₃Cl CSA->Product

Figure 3: Reaction scheme for the sulfonation of 2-hydroxypyrimidine with chlorosulfonic acid.

Experimental Protocol:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution), place a solution of 2-hydroxypyrimidine in a suitable inert solvent such as chloroform or dichloromethane.

  • Addition of Reagent: Cool the solution to 0-5 °C. Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or HPLC.

  • Workup: Carefully quench the reaction by slowly adding the mixture to crushed ice.

  • Isolation: The product will precipitate. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from water to obtain pure 2-hydroxypyrimidine-5-sulfonic acid.

Causality Behind Experimental Choices:

  • Inert Solvent: The use of an inert solvent helps to moderate the reaction and improve handling.

  • Gas Scrubber: Essential for safely neutralizing the toxic and corrosive HCl gas produced.

  • Controlled Addition: Prevents a runaway reaction and ensures a steady evolution of HCl.

Sulfonation with Sulfur Trioxide-Pyridine Complex

The sulfur trioxide-pyridine complex is a mild and highly selective sulfonating agent. It is a stable, non-corrosive solid, making it significantly easier and safer to handle than oleum or chlorosulfonic acid.

Mechanism:

The complex serves as a carrier for sulfur trioxide, delivering it to the aromatic ring in a more controlled manner. The pyridine acts as a Lewis base, moderating the reactivity of the highly electrophilic SO₃.

cluster_reaction Sulfonation with SO₃-Pyridine Complex 2-HP 2-Hydroxypyrimidine Product 2-Hydroxypyrimidine-5-sulfonic acid 2-HP->Product SO3_Py C₅H₅N·SO₃ SO3_Py->Product

Figure 4: Reaction of 2-hydroxypyrimidine with SO₃-Pyridine.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve 2-hydroxypyrimidine in pyridine.

  • Addition of Reagent: Add the sulfur trioxide-pyridine complex portion-wise to the solution with stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water.

  • Isolation: Acidify the solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product. Collect the solid by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from water.

Causality Behind Experimental Choices:

  • Pyridine as Solvent: Pyridine serves as both a solvent and a base to facilitate the reaction.

  • Heating: Higher temperatures are generally required due to the milder nature of the sulfonating agent.

  • Acidification: The product is isolated as the free sulfonic acid by precipitation from the aqueous solution upon acidification.

Conclusion: A Strategic Choice of Reagent

The selection of a sulfonating agent for 2-hydroxypyrimidine is a critical decision that balances reactivity, safety, and cost.

  • Oleum is a powerful and economical choice for large-scale production, but its hazardous nature and potential for side reactions demand stringent process control.

  • Chlorosulfonic acid offers a good balance of reactivity and selectivity, often providing cleaner reactions than oleum. However, the evolution of HCl gas necessitates appropriate safety measures.

  • The sulfur trioxide-pyridine complex stands out as the mildest and most selective option, ideal for laboratory-scale synthesis and for substrates that are sensitive to harsh acidic conditions. Its higher cost and the need for pyridine removal are the primary drawbacks.

Ultimately, the optimal sulfonating agent will depend on the specific requirements of the synthesis, including the scale of the reaction, the purity requirements of the final product, and the available safety infrastructure. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the successful synthesis of 2-hydroxypyrimidine-5-sulfonic acid.

References

  • Ojala, W. H., Gleason, W. B., Richardson, T. I., & Lovrien, R. E. (1994). Interactions between sulfonated azo dyes and biomolecules: orange G/adenine and orange G/cytosine salts. Acta Crystallographica Section C: Crystal Structure Communications, 50(10), 1615-1620. [Link]

  • Shapiro, R., Welcher, M., Nelson, V., & Di Fate, V. (1976). Reaction of uracil and thymine derivatives with sodium bisulfite. Studies on the mechanism and reduction of the adduct. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 425(1), 115-124. [Link]

  • Brignell, P. J., Katritzky, A. R., & Tarhan, H. O. (1968). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones. Journal of the Chemical Society B: Physical Organic, 1477-1485. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Leonard, M. S. (2013, November 15). Electrophilic Aromatic Substitution: Sulfonation [Video]. YouTube. [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sulfur trioxide pyridine complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of the reaction steps: I) sulphonation at the position C6 of cytosine.... Retrieved from [Link]

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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 2-Hydroxypyrimidine-5-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. In the quest for novel therapeutics, even seemingly minor variations in experimental conditions can lead to significant discrepancies, wasting valuable resources and time. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 2-Hydroxypyrimidine-5-sulfonic acid, a versatile pyrimidine derivative with potential applications in various therapeutic areas. We will explore best practices for its synthesis, characterization, and application in biological assays, and compare its potential performance with alternative compounds, supported by experimental data and detailed protocols.

The Critical Role of Starting Material: Purity and Characterization of 2-Hydroxypyrimidine-5-sulfonic acid

The journey to reproducible experimental data begins with a well-characterized and highly pure starting material. The synthesis and purification of 2-Hydroxypyrimidine-5-sulfonic acid and its derivatives can be complex, and impurities can significantly impact biological assay results.

A clean synthesis process is paramount to obtaining a high-purity product. For instance, a method for preparing cosmetic-grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid involves controlled reaction temperatures and subsequent purification steps to ensure a high-quality final product[1]. Similarly, the preparation of related compounds like 2-hydroxyl-5-fluorine pyrimidine involves selective reduction and hydrolysis steps to achieve the desired product[2]. The purity of a related compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, is analyzed using high-performance liquid chromatography (HPLC), a technique that ensures accurate and reliable results due to the stability of the sample under the chromatographic conditions[3].

Therefore, before initiating any biological experiment, a thorough characterization of the 2-Hydroxypyrimidine-5-sulfonic acid batch is essential.

Table 1: Recommended Analytical Characterization for 2-Hydroxypyrimidine-5-sulfonic acid

Analytical TechniquePurposeAcceptance Criteria
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.≥ 98% purity
Mass Spectrometry (MS) Confirmation of molecular weight and structural integrity.Consistent with the expected molecular formula
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the desired isomer.Spectrum consistent with the proposed structure
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Presence of characteristic peaks for hydroxyl, pyrimidine, and sulfonic acid groups

Failure to adhere to stringent purity standards can introduce variability that undermines the reproducibility of your findings.

Experimental Workflow for Ensuring Reproducibility

The following diagram illustrates a self-validating workflow designed to maximize the reproducibility of experiments using 2-Hydroxypyrimidine-5-sulfonic acid.

experimental_workflow Experimental Workflow for Reproducibility cluster_0 Phase 1: Material Qualification cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Experimentation & Data Analysis start Procure/Synthesize 2-Hydroxypyrimidine-5-sulfonic acid qc Quality Control (HPLC, MS, NMR, FTIR) start->qc pass Material Passes QC (Purity ≥ 98%) qc->pass Meets Specs fail Material Fails QC qc->fail Does Not Meet Specs assay_dev Develop Biological Assay Protocol pass->assay_dev repurify Repurify or Source New Batch fail->repurify repurify->start assay_val Validate Assay (Precision, Accuracy, Robustness) assay_dev->assay_val sop Standard Operating Procedure (SOP) Established assay_val->sop experiment Conduct Experiment (Adherence to SOP) sop->experiment data_acq Data Acquisition experiment->data_acq data_anal Statistical Analysis data_acq->data_anal results Reportable Results data_anal->results

Caption: A three-phase workflow emphasizing material qualification, assay validation, and standardized execution to ensure reproducible results.

Comparative Analysis: 2-Hydroxypyrimidine-5-sulfonic acid vs. Alternative Anti-inflammatory and Antioxidant Agents

Numerous pyrimidine derivatives have demonstrated significant biological activities, including anti-inflammatory and antioxidant effects. This section provides a comparative overview of 2-Hydroxypyrimidine-5-sulfonic acid's potential with other reported pyrimidine-based compounds.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Many pyrimidine derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.

Table 2: Comparison of IC50 Values for Pyrimidine-based COX-2 Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound L1 >1000.15>667[4],[5],[6]
Compound L2 >1000.21>476[4],[5],[6]
Celecoxib (Standard) 150.04375[7]
Piroxicam (Standard) 2.5500.05[4],[5],[6]
2-Hydroxypyrimidine-5-sulfonic acid Data not availableData not availableData not available

Note: The data for 2-Hydroxypyrimidine-5-sulfonic acid is not yet publicly available and would need to be determined experimentally.

The high selectivity indices of compounds L1 and L2 suggest that pyrimidine-based structures hold significant promise as selective COX-2 inhibitors[4][5][6]. Future research should aim to determine the COX-2 inhibitory activity and selectivity of 2-Hydroxypyrimidine-5-sulfonic acid to position it within this landscape.

Antioxidant Activity

Pyrimidine derivatives are also known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Comparison of Antioxidant Activity of Pyrimidine Derivatives

CompoundAntioxidant AssayActivity (% inhibition or IC50)Reference
2-Thiouracil-5-sulfonamide derivatives DPPH, H2O2, Lipid peroxidationSignificant radical scavenging activity[8]
Pyrazolo-pyrimidine derivatives Total Antioxidant Capacity (TAC)31.27 ± 0.07 mg gallic acid per g[9]
Ascorbic Acid (Standard) DPPHIC50 typically in the µM range[8]
2-Hydroxypyrimidine-5-sulfonic acid Data not availableData not available

Note: The antioxidant activity of 2-Hydroxypyrimidine-5-sulfonic acid needs to be experimentally determined.

The diverse antioxidant activities of various pyrimidine derivatives highlight the potential of this scaffold in developing new antioxidant agents[8][9].

Standardized Protocols for Reproducible Biological Assays

To facilitate the reproducible evaluation of 2-Hydroxypyrimidine-5-sulfonic acid and its comparison with other compounds, detailed, step-by-step protocols for key biological assays are provided below.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from methods used to evaluate other pyrimidine-based COX-2 inhibitors[10].

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Hydroxypyrimidine-5-sulfonic acid against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 2-Hydroxypyrimidine-5-sulfonic acid and reference compounds (e.g., Celecoxib, Piroxicam) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer, followed by the enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time to monitor the rate of TMPD oxidation.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a standard method for evaluating the antioxidant potential of chemical compounds[11].

Objective: To measure the free radical scavenging capacity of 2-Hydroxypyrimidine-5-sulfonic acid.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • 2-Hydroxypyrimidine-5-sulfonic acid and a standard antioxidant (e.g., Ascorbic acid) dissolved in a suitable solvent

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the standard antioxidant.

  • In a 96-well plate, add the DPPH solution to each well.

  • Add the test compound or standard antioxidant to the respective wells. For the blank, add the solvent used for dissolving the compounds.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Factors Influencing Reproducibility in Cell-Based Assays

Cell-based assays are notoriously susceptible to variability. Ensuring the reproducibility of such experiments requires meticulous attention to detail.

cell_assay_factors Key Factors Affecting Reproducibility in Cell-Based Assays cluster_0 Cell Line Integrity cluster_1 Reagent & Compound Quality cluster_2 Experimental Execution center Reproducible Cell-Based Assay cell_source Cell Source & Authentication center->cell_source passage Passage Number center->passage contamination Mycoplasma & Contamination center->contamination reagent_quality Reagent Lot-to-Lot Variability center->reagent_quality compound_purity Compound Purity & Stability center->compound_purity media_serum Media & Serum Consistency center->media_serum protocol_adherence Strict Adherence to SOPs center->protocol_adherence pipetting Pipetting Accuracy center->pipetting incubation Consistent Incubation Conditions center->incubation

Caption: A diagram illustrating the critical factors that must be controlled to achieve reproducible results in cell-based assays.

Consistent cell culture practices are fundamental. This includes using authenticated cell lines with a low passage number and regularly testing for mycoplasma contamination[12]. The use of immortalized cell lines can lead to inconsistent results and may not accurately reflect the biology of the disease being studied[12]. Furthermore, errors in pipetting and cell seeding can introduce significant variability within experiments[12].

Conclusion and Future Directions

While 2-Hydroxypyrimidine-5-sulfonic acid presents a promising scaffold for drug discovery, particularly in the areas of anti-inflammatory and antioxidant therapies, the reproducibility of experimental results is paramount for its successful development. This guide has outlined a comprehensive framework for ensuring the reliability of research involving this compound, from rigorous material characterization to standardized biological assay protocols.

The lack of publicly available data on the specific biological activities and reproducibility of 2-Hydroxypyrimidine-5-sulfonic acid highlights a critical gap in the literature. Future research should focus on:

  • Comprehensive Biological Profiling: Systematically evaluating the anti-inflammatory, antioxidant, and other potential therapeutic activities of highly purified 2-Hydroxypyrimidine-5-sulfonic acid.

  • Head-to-Head Comparative Studies: Directly comparing the efficacy and selectivity of 2-Hydroxypyrimidine-5-sulfonic acid with established drugs and other promising pyrimidine derivatives.

  • Inter-laboratory Reproducibility Studies: Conducting studies across multiple research sites to validate the robustness of experimental findings.

By embracing the principles of scientific integrity and adopting a proactive approach to ensuring reproducibility, the research community can confidently explore the therapeutic potential of 2-Hydroxypyrimidine-5-sulfonic acid and accelerate the development of novel and effective medicines.

References

  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google P
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC - NIH. (URL: [Link])

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - ResearchGate. (URL: [Link])

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (URL: not available)
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition - PMC - PubMed Central. (URL: [Link])

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

  • CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google P
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. (URL: [Link])

  • Modified 2,2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (abts) method to measure antioxidant capacity of Selected small fruits and comparison to ferric reducing antioxidant power (FRAP) and 2,2'-diphenyl-1-picrylhydrazyl (DPPH) methods - PubMed. (URL: [Link])

  • CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Google P
  • The role of cell-based assays for drug discovery - News-Medical. (URL: [Link])

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Hydroxypyrimidine-5-sulfonic acid against its primary functional analogs: 2-Chloropyrimidine-5-sulfonic acid (its reactive precursor) and Uracil-5-sulfonic acid (its structural congener).

Executive Summary & Compound Profile

2-Hydroxypyrimidine-5-sulfonic acid (CAS: 40828-51-1) acts as a critical bifunctional scaffold in medicinal chemistry. It exists in a tautomeric equilibrium favoring the 2-oxo-1,2-dihydropyrimidine form in solution. Its unique value lies in its "zwitterionic potential"—combining a strongly acidic sulfonic group (pKa < 1) with a basic/nucleophilic pyrimidine ring.

Unlike its chloro- analog (an electrophile) or its uracil analog (a stable hydrogen-bond donor), the 2-hydroxy variant serves as a versatile "masking" group for the C2 position, capable of being converted back to a leaving group or serving as a solubility-enhancing moiety.

Structural Tautomerism
  • Solid State/Aqueous: Predominantly 2(1H)-pyrimidinone-5-sulfonic acid .

  • Reactivity: Reacts at N1 (alkylation) or O2 (O-alkylation) depending on conditions, while the C5-sulfonic acid directs electrophilic substitution away from the ring or facilitates coupling via sulfonyl chloride formation.

Head-to-Head Technical Comparison

The following table contrasts the target compound with its most relevant synthetic relatives.

Feature2-Hydroxypyrimidine-5-sulfonic acid 2-Chloropyrimidine-5-sulfonic acid Uracil-5-sulfonic acid
Role in Synthesis Stable Intermediate / SolubilizerReactive Electrophile (SNAr)Stable End-Product / Scaffold
C2 Reactivity Low (Nucleophilic/Tautomeric)High (Electrophilic) Very Low (Stable Amide-like)
Water Solubility High (Zwitterionic character)Moderate (Hydrolytically unstable)Moderate to High
Acidity (C5-SO3H) Strong Acid (pKa ~ -1 to 0)Strong Acid (pKa ~ -2)Strong Acid (pKa ~ -1)
Ring pKa (N-H) pKa ~ 9.2 (Acidic NH)N/A (No NH)pKa ~ 9.5 (N1/N3)
Primary Application Bioisostere, Hydrophilic ScaffoldPrecursor for amino/alkoxy derivativesDihydropyrimidine dehydrogenase inhibitor studies
Critical Analysis
  • Vs. 2-Chloro Analog: The chloro derivative is the "gateway" molecule. It is highly reactive toward nucleophiles (amines, alkoxides) via SNAr mechanisms due to the electron-withdrawing sulfonic acid group at C5 activating the C2 position. The hydroxy derivative is often the product of hydrolysis of the chloro compound and represents a "deactivated" state.

  • Vs. Uracil Analog: Uracil-5-sulfonic acid possesses two oxo groups (C2, C4), making the ring significantly more electron-deficient but less prone to nucleophilic attack than the monochloro derivative. The 2-hydroxy compound bridges this gap, retaining aromatic character that Uracil lacks (in the lactim form).

Experimental Protocols

Protocol A: Synthesis via Hydrolysis of 2-Chloropyrimidine-5-sulfonic Acid

Rationale: This method is preferred for high purity as it avoids the harsh conditions of direct sulfonation which can lead to decomposition.

Reagents:

  • 2-Chloropyrimidine-5-sulfonic acid (1.0 eq)

  • HCl (6M aqueous solution) or NaOH (2M, followed by acidification)

  • Solvent: Water[1][2][3]

Step-by-Step Workflow:

  • Dissolution: Suspend 2-chloropyrimidine-5-sulfonic acid (10 mmol) in water (20 mL).

  • Hydrolysis:

    • Acidic Route: Add HCl (6M, 10 mL) and reflux at 100°C for 4-6 hours. Monitor by TLC (System: n-Butanol/AcOH/Water 4:1:1) or LC-MS. The chloro- peak (M+) should disappear, replaced by the hydroxy- peak (M-Cl+OH).

    • Alkaline Route: Add NaOH (2M, 20 mL). Stir at 60°C for 2 hours.

  • Isolation:

    • If Alkaline: Cool to 0°C and acidify carefully with conc. HCl to pH ~1.

    • If Acidic: Concentrate in vacuo to ~1/3 volume.

  • Crystallization: Cool the concentrate to 4°C overnight. The product precipitates as a white/off-white crystalline solid.

  • Purification: Recrystallize from water/ethanol (9:1).

Protocol B: Direct Sulfonation of 2-Hydroxypyrimidine

Rationale: Direct functionalization for bulk synthesis.

  • Setup: Charge a dry flask with 20% oleum (fuming sulfuric acid).

  • Addition: Add 2-hydroxypyrimidine portion-wise at 0°C to control exotherm.

  • Reaction: Heat to 140°C for 2 hours.

  • Quench: Pour onto crushed ice carefully.

  • Isolation: The sulfonic acid is highly water-soluble. Isolation often requires salting out (NaCl) or using an ion-exchange resin (Dowex 50W) to remove excess sulfate.

Visualizations

Figure 1: Synthesis & Reactivity Network

This diagram illustrates the central role of the 2-Chloro intermediate and the tautomeric nature of the target.

SynthesisNetwork Start 2-Aminopyrimidine Chloro 2-Chloropyrimidine -5-sulfonic acid (Reactive Electrophile) Start->Chloro 1. H2SO4/SO3 2. NaNO2/HCl (Diazotization) Target 2-Hydroxypyrimidine -5-sulfonic acid (Target Scaffold) Chloro->Target Hydrolysis (H2O/H+) Deriv 2-Amino/Alkoxy Derivatives Chloro->Deriv SNAr (R-NH2, R-OH) Target->Chloro POCl3/PCl5 (Re-activation) Uracil Uracil-5-sulfonic acid Target->Uracil Oxidation (Enzymatic/Chem)

Caption: Synthesis pathway highlighting the reversible activation between the hydroxy (stable) and chloro (reactive) forms.

Figure 2: Structural Tautomerism & pKa Profile

Visualizing the protonation states critical for solubility and binding.

Tautomerism Acid C5-SO3H (Acidic) pKa < 1 Anion Sulfonate Anion (Physiological pH) Acid->Anion Deprotonation (pH > 1) Ring Pyrimidin-2-one Ring (Neutral Form) Ring->Acid Electron Withdrawing Effect Ring->Anion Zwitterionic Character (High Solubility)

Caption: Electronic profile showing the strong acidity of the C5-sulfonate and its influence on ring solubility.

References

  • ChemicalBook. (2025).[4][5] 2-Hydroxypyrimidine Chemical Properties and Uses. Retrieved from

  • Organic Syntheses. (1951). 2-Chloropyrimidine Synthesis Protocol. Org. Synth. 31 , 14. Retrieved from

  • PubChem. (2025). 2-Hydroxypyrimidine-5-sulfonic acid Compound Summary. Retrieved from

  • Journal of Applied Pharmaceutical Science. (2011). Base Catalysed Synthesis of 2-Chloro-4-Amino-5-Fluoropyrimidine. Retrieved from

  • BldPharm. (2025).[1][5][6] Product Datasheet: 2-Hydroxypyrimidine-5-sulfonic acid (CAS 40828-51-1). Retrieved from

Sources

Evaluating the Specificity of Novel Compounds in Biological Assays: A Case Study of 2-Hydroxypyrimidine-5-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we understand that the journey from a promising chemical entity to a validated biological tool or therapeutic lead is paved with rigorous and meticulous scientific evaluation. A critical milestone in this journey is the determination of a compound's specificity. An ideal bioactive compound will potently interact with its intended target while exhibiting minimal engagement with other biological molecules, thereby reducing the likelihood of off-target effects and misleading experimental outcomes.

This guide provides a comprehensive framework for evaluating the specificity of a novel compound, using 2-Hydroxypyrimidine-5-sulfonic acid as a hypothetical lead candidate. While public domain data on the biological activity of 2-Hydroxypyrimidine-5-sulfonic acid is scarce, its pyrimidine scaffold is a common feature in many kinase inhibitors. For the purpose of this guide, we will hypothesize that it has been identified as a potential inhibitor of Kinase A , a fictitious but representative member of the tyrosine kinase family. We will outline a series of experiments to rigorously test this hypothesis, compare its performance against established kinase inhibitors, and ultimately build a comprehensive specificity profile.

The Importance of Specificity in Biological Assays

Experimental Workflow for Specificity Profiling

Our evaluation of 2-Hydroxypyrimidine-5-sulfonic acid will follow a multi-pronged approach, moving from initial validation of on-target activity to broad-panel screening for off-target interactions.

G cluster_0 Phase 1: On-Target Validation cluster_1 Phase 2: Specificity Profiling cluster_2 Phase 3: Comparative Analysis A Biochemical Assay: Determine IC50 for Kinase A B Cellular Assay: Confirm target engagement in a relevant cell line A->B Confirmation of cell permeability and on-target activity C Selectivity Panel: Screen against a panel of related kinases B->C D Broad Off-Target Panel: Screen against a diverse panel of receptors, ion channels, and enzymes C->D Assess broader off-target liabilities E Benchmark against known inhibitors: Compare potency and selectivity profiles D->E F Data Interpretation & Decision Making E->F

Figure 1: A generalized workflow for assessing the specificity of a novel bioactive compound.

Part 1: On-Target Potency Determination

The first step is to quantify the potency of 2-Hydroxypyrimidine-5-sulfonic acid against our hypothetical target, Kinase A. This is typically achieved using a biochemical assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay platforms, such as the ADP-Glo™ Kinase Assay from Promega.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Hydroxypyrimidine-5-sulfonic acid for Kinase A.

Materials:

  • Recombinant Human Kinase A

  • Substrate peptide for Kinase A

  • ATP

  • 2-Hydroxypyrimidine-5-sulfonic acid (and control inhibitors)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Hydroxypyrimidine-5-sulfonic acid in an appropriate buffer (e.g., DMSO). Include a known potent and selective inhibitor of Kinase A (e.g., "Inhibitor X") and a non-selective inhibitor (e.g., Staurosporine) as controls.

  • Kinase Reaction:

    • Add 5 µL of kinase/substrate mixture to each well of the assay plate.

    • Add 1 µL of the serially diluted compounds.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Results and Interpretation
CompoundTargetIC50 (nM)
2-Hydroxypyrimidine-5-sulfonic acidKinase A75
Inhibitor X (Control)Kinase A10
Staurosporine (Control)Kinase A5

Table 1: Hypothetical IC50 values for 2-Hydroxypyrimidine-5-sulfonic acid and control compounds against Kinase A.

The hypothetical IC50 of 75 nM for 2-Hydroxypyrimidine-5-sulfonic acid suggests it is a potent inhibitor of Kinase A, warranting further investigation into its selectivity.

Part 2: Selectivity Profiling

Having established on-target potency, the next crucial step is to assess the selectivity of 2-Hydroxypyrimidine-5-sulfonic acid. This involves screening it against a panel of other kinases, particularly those that are structurally related to Kinase A.

Experimental Protocol: Kinase Selectivity Profiling

This can be performed in-house using the same assay format as above with different kinases, or more comprehensively through specialized contract research organizations (CROs) that offer large kinase screening panels (e.g., the KINOMEscan™ platform at DiscoveRx or similar services from companies like Eurofins or Reaction Biology).

Objective: To determine the IC50 values of 2-Hydroxypyrimidine-5-sulfonic acid against a panel of related and unrelated kinases.

Procedure:

  • Select a panel of kinases. A good starting point is to include kinases from the same family as Kinase A, as well as representatives from other major kinase families.

  • Perform the in vitro kinase inhibition assay as described in Part 1 for each kinase in the panel, using a fixed concentration of 2-Hydroxypyrimidine-5-sulfonic acid (e.g., 1 µM) for initial screening.

  • For any kinases that show significant inhibition (e.g., >50% at 1 µM), perform a full dose-response curve to determine the IC50.

Hypothetical Results and Comparative Analysis
CompoundKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)Selectivity Ratio (B/A)Selectivity Ratio (C/A)
2-Hydroxypyrimidine-5-sulfonic acid751500>10,00020>133
Inhibitor X (Selective Control)102000>10,000200>1000
Staurosporine (Non-selective)515831.6

Table 2: Hypothetical selectivity data for 2-Hydroxypyrimidine-5-sulfonic acid and control inhibitors. The selectivity ratio is calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target (Kinase A). A higher ratio indicates greater selectivity.

From this hypothetical data, 2-Hydroxypyrimidine-5-sulfonic acid demonstrates a 20-fold selectivity for Kinase A over the closely related Kinase B and even greater selectivity over Kinase C. While not as selective as the benchmark "Inhibitor X", it is significantly more selective than the non-selective inhibitor Staurosporine.

G compound 2-Hydroxypyrimidine-5-sulfonic acid kinaseA Kinase A (Target) compound->kinaseA IC50 = 75 nM kinaseB Kinase B (Off-Target) compound->kinaseB IC50 = 1500 nM kinaseC Kinase C (Off-Target) compound->kinaseC IC50 > 10,000 nM downstream Cellular Response kinaseA->downstream kinaseB->downstream kinaseC->downstream

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.